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2-Fluoro-4-(trifluoromethoxy)phenol Documentation Hub

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  • Product: 2-Fluoro-4-(trifluoromethoxy)phenol
  • CAS: 1073477-74-3

Core Science & Biosynthesis

Foundational

2-Fluoro-4-(trifluoromethoxy)phenol chemical structure and bonding

Structural Dynamics, Electronic Properties, and Synthetic Methodologies[1][2][3][4] Executive Summary This technical guide provides a comprehensive analysis of 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 1073477-74-3), a c...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Electronic Properties, and Synthetic Methodologies[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 1073477-74-3), a critical fluorinated building block in medicinal chemistry and agrochemical development.[1][2][3][4] Distinguished by the simultaneous presence of an ortho-fluorine atom and a para-trifluoromethoxy (


) group, this scaffold offers a unique balance of lipophilicity, metabolic stability, and electronic modulation.[1][2][3][4] This document details its structural conformation, bonding characteristics, and a self-validating synthetic protocol, serving as a reference for researchers optimizing lead compounds for bioavailability and target affinity.[1][2][3][4]
Chemical Identity and Physical Properties[2][4]

The physicochemical profile of 2-Fluoro-4-(trifluoromethoxy)phenol is dominated by the high electronegativity of its fluorine substituents.[1][2][3][4] The compound exhibits enhanced lipophilicity compared to its non-fluorinated analogues, a property essential for membrane permeability in drug discovery.[3][4]

Table 1: Physicochemical Specifications

PropertyValueNote
IUPAC Name 2-Fluoro-4-(trifluoromethoxy)phenol-
CAS Number 1073477-74-3Distinct from parent 4-OCF3 phenol (828-27-3)
Molecular Formula

-
Molecular Weight 196.10 g/mol -
Boiling Point 196.9°C (at 760 mmHg)Predicted/Lit. [1]
Density 1.48 g/cm³High density due to fluorination
LogP 2.43Moderate lipophilicity (Bioavailable range)
pKa (Predicted) ~8.3More acidic than phenol (10.[1][2][3][4][5][6][7][8]0) due to -I effects
H-Bond Donors 1 (Phenolic OH)-
H-Bond Acceptors 4 (F atoms + Ether O)Weak acceptance from organic fluorine
Structural Characterization and Bonding

The reactivity and binding affinity of this molecule are governed by two primary stereoelectronic phenomena: the Anomeric Effect of the trifluoromethoxy group and the Inductive Effect of the ortho-fluorine.[3]

2.1 The Trifluoromethoxy (

) Conformation

Unlike a methoxy group (


), which is often coplanar with the aromatic ring, the 

group adopts an orthogonal conformation .[1][2][3][4] This is driven by a specific hyperconjugative interaction (negative hyperconjugation) where electron density from the oxygen lone pair (

) is donated into the antibonding orbital of the C-F bond (

).[3][4]
  • Consequence: The oxygen atom is

    
    -hybridized but twisted ~90° relative to the ring plane.[2][3][4] This prevents the oxygen lone pair from fully engaging in resonance with the aromatic 
    
    
    
    -system, maintaining the electron-withdrawing nature of the group (
    
    
    ).[1][2][3]
2.2 The Ortho-Fluorine Effect

The fluorine atom at the C2 position exerts a strong inductive withdrawal (


 effect) on the phenolic oxygen.[1][2][3]
  • Acidity Modulation: This withdrawal stabilizes the phenoxide anion, lowering the pKa from ~10 (phenol) to ~8.[3][4]3. This increased acidity can enhance hydrogen bond donating capability in protein active sites.[2][3][4]

  • Intramolecular Interaction: While weak, an intramolecular hydrogen bond (OH

    
     F) may stabilize a planar conformation of the hydroxyl group, shielding it from metabolic conjugation (glucuronidation).[3][4]
    
2.3 Electronic Distribution Diagram

The following diagram illustrates the competing electronic vectors and the resulting dipole orientation.

ElectronicEffects cluster_0 Electronic Vectors cluster_1 Resulting Properties Phenol Phenol Core OrthoF Ortho-F (-I Effect) Acidifies OH Phenol->OrthoF Inductive Withdrawal ParaOCF3 Para-OCF3 Orthogonal Conformation Lipophilic Bulk Phenol->ParaOCF3 Steric/Electronic Modulation pKa Lowered pKa (~8.3) OrthoF->pKa Stability Metabolic Stability (Blocked Oxidation) OrthoF->Stability LogP Increased LogP (2.43) ParaOCF3->LogP ParaOCF3->Stability

Caption: Vector analysis of electronic contributions from fluorine substituents on the phenol core.

Synthesis and Reactivity[2][8][9][10][11]

While various routes exist, the most chemically robust method for introducing fluorine ortho to a phenol involves Electrophilic Aromatic Substitution (EAS) using a mild fluorinating agent like Selectfluor® .[3][4] This method avoids the harsh conditions of direct fluorination (


 gas) and provides high regioselectivity.[3][4]
3.1 Experimental Protocol: Electrophilic Fluorination

Objective: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol from 4-(trifluoromethoxy)phenol.

Reagents:

  • Substrate: 4-(trifluoromethoxy)phenol (CAS 828-27-3)[1][2][3][4]

  • Reagent: Selectfluor® (F-TEDA-BF4) [2][1][2][3][4][8]

  • Solvent: Acetonitrile (MeCN)[1][2][3][4]

  • Catalyst: None required (or mild Lewis acid if kinetics are slow)[2][3][4]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (178 mg, 1.0 mmol) of 4-(trifluoromethoxy)phenol in 10 mL of anhydrous MeCN under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add 1.1 eq (390 mg) of Selectfluor® portion-wise over 15 minutes. Note: Exothermic reaction; control temperature to prevent over-fluorination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS for the appearance of the product mass (M-H = 195).[2][3][4]

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with Dichloromethane (
    
    
    
    mL).[2][3][4]
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR. Expect two distinct signals: one for 
    
    
    
    (~ -58 ppm) and one for Ar-F (~ -135 ppm).[1][2][3][4]
3.2 Synthesis Workflow Diagram

SynthesisRoute cluster_QC Quality Control Checkpoints Start 4-(Trifluoromethoxy)phenol (CAS 828-27-3) Intermediate Transition State (Charge Transfer Complex) Start->Intermediate Electrophilic Attack Reagent Selectfluor® (1.1 eq) MeCN, 0°C -> RT Reagent->Intermediate Product 2-Fluoro-4-(trifluoromethoxy)phenol (CAS 1073477-74-3) Intermediate->Product -H+, -TEDA QC1 TLC: Rf shift vs SM Product->QC1 QC2 19F-NMR: -58 ppm (OCF3) -135 ppm (Ar-F) Product->QC2

Caption: Electrophilic fluorination pathway using Selectfluor® with QC checkpoints.

Applications in Medicinal Chemistry

The 2-fluoro-4-(trifluoromethoxy)phenol motif is a "privileged structure" in drug design, offering specific advantages over non-fluorinated isosteres.

  • Metabolic Blocking: The C2-Fluorine blocks the ortho-position from metabolic hydroxylation by Cytochrome P450 enzymes.[1][2][3][4] This extends the half-life (

    
    ) of the drug candidate [3].[2][3][4]
    
  • Bioisosterism: The

    
     group is often used as a bioisostere for a Chlorine atom or a Methyl group, but with superior metabolic stability and unique lipophilic properties (
    
    
    
    ).[2][3][4]
  • Conformational Locking: In biaryl systems, the bulk of the

    
     and the ortho-F can restrict rotation, reducing the entropic penalty upon binding to a receptor target.[3][4]
    
References
  • Chem960 Database. (2024).[2][3][4] 2-Fluoro-4-(trifluoromethoxy)phenol Properties and CAS Data. Link

  • Banks, R. E., et al. (1992).[2][3][4] Selectfluor™: a novel, highly effective, and safe electrophilic fluorinating agent.[3][4] Journal of the Chemical Society, Chemical Communications.[4] (General reference for Selectfluor utility).

  • Meanwell, N. A. (2018).[2][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2][3][4]

  • Leroux, F. R., et al. (2005).[2][3][4] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem.

Sources

Exploratory

Technical Guide: 1H and 19F NMR Spectral Analysis of 2-Fluoro-4-(trifluoromethoxy)phenol

The following technical guide details the NMR spectral analysis of 2-Fluoro-4-(trifluoromethoxy)phenol , a fluorinated building block used in medicinal chemistry. This guide is structured to provide researchers with the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR spectral analysis of 2-Fluoro-4-(trifluoromethoxy)phenol , a fluorinated building block used in medicinal chemistry. This guide is structured to provide researchers with the logic, data, and visual tools necessary to validate this specific structure.

Executive Summary & Structural Context[1][2]

  • Compound: 2-Fluoro-4-(trifluoromethoxy)phenol

  • CAS: 82760-44-5 (Generic/Isomer specific may vary, verify with supplier)

  • Formula: C₇H₄F₄O₂

  • Molecular Weight: 196.10 g/mol [1]

This molecule presents a unique "NMR fingerprint" due to the presence of two distinct fluorine environments: a single aromatic fluorine atom at the ortho position (relative to the hydroxyl group) and a trifluoromethoxy (-OCF₃) group at the para position. The interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing fluorine substituents creates a highly specific splitting pattern in the proton spectrum.

Structural Numbering

For this analysis, the phenol carbon bearing the hydroxyl group is C1 .

  • C1: -OH

  • C2: -F (Aromatic Fluorine)

  • C3: -H (Proton H3)

  • C4: -OCF₃ (Trifluoromethoxy)

  • C5: -H (Proton H5)

  • C6: -H (Proton H6)

19F NMR Analysis: The Primary Identification Tool

The


F NMR spectrum is the most rapid method for structural confirmation. It typically displays two distinct signals with no overlapping, separated by >70 ppm.[1]
Spectral Features
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationNotes
Ar-F (C2) -132.0 to -136.0 Multiplet1FBroadened by coupling to H3 and H6.
-OCF₃ (C4) -58.0 to -59.0 Singlet (or q)3FCharacteristic range for aryl trifluoromethoxy groups.

Expert Insight:

  • The -OCF₃ Singlet: The trifluoromethoxy group appears as a sharp singlet (or a very tight quartet if high-resolution) around -58 ppm. This is distinct from a trifluoromethyl (-CF₃) group directly attached to the ring, which typically appears around -63 ppm.

  • The Ar-F Multiplet: The aromatic fluorine at C2 will appear upfield (more negative ppm) relative to the -OCF₃ group. It couples to the adjacent protons (H3 and H6), resulting in a complex multiplet structure (ddd or m).

1H NMR Analysis: Coupling Logic & Assignment

The proton spectrum is complex due to the superposition of


H-

H couplings and

H-

F couplings. The aromatic region (approx.[2][3][4][5][6][7][8] 6.8 – 7.5 ppm) contains three non-equivalent protons.
Predicted Chemical Shifts & Multiplicities (in DMSO-d₆ or CDCl₃)
ProtonPositionApprox. Shift (

)
MultiplicityCoupling Constants (

values)
Assignment Logic
OH C1-OH5.0 - 10.0Broad SingletExchangeableShift is concentration/solvent dependent.
H3 C37.10 - 7.25 dd

Hz

Hz
"Sandwiched" between F and OCF₃.[1] Large coupling to F (ortho).
H5 C57.00 - 7.15 dd (or d)

Hz

Hz
Meta to F (small/zero coupling).[1] Ortho to OCF₃.
H6 C66.90 - 7.05 ddd

Hz

Hz

Hz
Ortho to OH (Shielded).[1] Meta coupling to F is significant.
Detailed Coupling Analysis
  • H3 (The "Diagnostic" Proton): Located at C3, this proton is ortho to the aromatic fluorine. The

    
     coupling is large (typically 8–12 Hz), splitting the signal into a wide doublet. It is further split by the meta proton H5 (
    
    
    
    Hz), resulting in a doublet of doublets (dd) .
  • H6 (The "Shielded" Proton): Located ortho to the electron-donating hydroxyl group, H6 is typically the most upfield aromatic signal. It exhibits a strong ortho coupling to H5 (

    
     Hz) and a significant meta coupling to the fluorine at C2 (
    
    
    
    Hz).
  • H5: This proton couples primarily to H6 (

    
    ) and H3 (
    
    
    
    ). The para coupling to fluorine (
    
    
    ) is usually negligible (
    
    
    Hz), making this signal appear as a dd or a pseudo-doublet if the meta coupling is unresolved.

Visualization: Coupling Tree Diagram

The following diagram illustrates the splitting pathways for the key aromatic protons, helping to visualize how the final multiplets are formed.

NMR_Coupling_Tree cluster_H3 Proton H3 (C3) cluster_H6 Proton H6 (C6) title 1H NMR Splitting Tree: 2-Fluoro-4-(trifluoromethoxy)phenol H3_Base H3 Singlet H6_Base H6 Singlet H3_Split1 Doublet (³J_HF ~10Hz) H3_Base->H3_Split1 Ortho F H3_Final Doublet of Doublets (dd) (⁴J_H3H5 ~2.5Hz) H3_Split1->H3_Final Meta H5 H6_Split1 Doublet (³J_H5H6 ~8.5Hz) H6_Base->H6_Split1 Ortho H5 H6_Final Doublet of Doublets (dd) (⁴J_HF ~6.0Hz) H6_Split1->H6_Final Meta F

Caption: Splitting trees for protons H3 and H6. H3 is dominated by the large ortho-Fluorine coupling, while H6 shows distinct meta-Fluorine coupling.

Experimental Protocol for Validation

To ensure high-quality spectral data suitable for publication or regulatory submission, follow this protocol:

  • Solvent Selection:

    • DMSO-d₆: Recommended. The hydroxyl proton is usually visible and sharp (often a doublet if coupling to H6 or H2 is resolved, though here it is likely a singlet). DMSO prevents the aggregation of phenols, yielding sharper aromatic signals.

    • CDCl₃: Acceptable, but the -OH signal may be broad or invisible due to exchange.

  • Sample Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

  • Acquisition Parameters:

    • 1H NMR: Minimum 16 scans.[1] Spectral width -2 to 14 ppm.[9]

    • 19F NMR: Minimum 32 scans.[1][10] Spectral width -200 to 0 ppm. Important: Run a non-decoupled

      
      F experiment first to check for fine structure, then a proton-decoupled 
      
      
      
      F{1H} to simplify integration.
  • Referencing:

    • Calibrate to residual solvent peak (DMSO-d₆ quintet at 2.50 ppm; CDCl₃ singlet at 7.26 ppm).

    • For

      
      F, use an internal standard (e.g., 
      
      
      
      -trifluorotoluene at -63.72 ppm) if exact chemical shift accuracy is critical; otherwise, instrument referencing is usually sufficient for identification.

Structural Confirmation Checklist

Use this logic table to confirm you have the correct isomer (2-Fluoro vs. 3-Fluoro):

ObservationConclusion
19F Signal at ~ -135 ppm Confirms Ar-F presence.
19F Signal at ~ -58 ppm Confirms -OCF₃ group.
1H Signal: dd with J ~10Hz Confirms a proton ortho to Fluorine (H3).
1H Signal: dd with J ~6Hz Confirms a proton meta to Fluorine (H6).
Absence of triplet Rules out 2,6-difluoro or symmetrical substitution patterns.

References

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring H-atoms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). Coupling Constants (J values) in NMR. University of Wisconsin. Retrieved from [Link]

Sources

Foundational

Solubility of 2-Fluoro-4-(trifluoromethoxy)phenol in common organic solvents

Technical Guide: Solubility Profiling of 2-Fluoro-4-(trifluoromethoxy)phenol Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(trifluoromethoxy)phen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 2-Fluoro-4-(trifluoromethoxy)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(trifluoromethoxy)phenol , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Unlike simple phenols, this molecule possesses a unique "push-pull" lipophilic/hydrophilic architecture. The electron-withdrawing trifluoromethoxy (-OCF


) group and the ortho-fluorine atom significantly alter its solvation shell compared to non-fluorinated analogs. This guide details the theoretical basis for solvent selection, provides a predicted solubility matrix, and outlines a self-validating experimental protocol for precise quantification.

Physicochemical Basis of Solubility

To select the correct solvent system, one must understand the molecular drivers governing the solute-solvent interaction.

Molecular Architecture & Solvation Drivers
  • The Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor (HBD). This is the primary handle for solubility in polar protic solvents (e.g., Methanol) and polar aprotic solvents (e.g., DMSO).

  • The Trifluoromethoxy Group (-OCF

    
    ):  This group is highly lipophilic and electron-withdrawing. It drives solubility in non-polar and chlorinated solvents (e.g., Dichloromethane, Toluene) while reducing water solubility.
    
  • The Ortho-Fluorine Atom:

    • Inductive Effect: The electronegativity of the fluorine at the 2-position pulls electron density from the ring, stabilizing the phenoxide anion. This lowers the pKa (predicted ~8.10), making the compound more acidic than phenol (pKa ~10).

    • Intramolecular H-Bonding: There is a potential for weak intramolecular hydrogen bonding between the phenolic proton and the ortho-fluorine, which can slightly reduce the availability of the -OH group for solvent interaction, thereby enhancing lipophilicity.

The "Fluorine Effect" on Phase Partitioning

The presence of the -OCF


 group typically increases the LogP (partition coefficient) by approximately 1.0–1.2 units compared to the methoxy analog. With a predicted LogP of ~2.43 , 2-Fluoro-4-(trifluoromethoxy)phenol sits in the "moderate lipophilicity" window. It is too lipophilic for pure aqueous media but highly compatible with organic solvents ranging from medium to high polarity.

Solubility Matrix: Predicted & Empirical Trends

The following matrix categorizes common laboratory solvents based on their interaction efficiency with 2-Fluoro-4-(trifluoromethoxy)phenol.

Table 1: Solubility Profile by Solvent Class

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL) Strong hydrogen bonding between solvent -OH and solute -OH. Excellent for stock solutions.
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>200 mg/mL) Dipole-dipole interactions stabilize the polarized aromatic ring. DMSO is the preferred solvent for biological assays.
Chlorinated Dichloromethane (DCM), ChloroformHigh The lipophilic -OCF

group interacts favorably with chlorinated solvents. Ideal for extraction from aqueous phases.
Aromatic Toluene, BenzeneModerate to High

-

stacking interactions. The -OCF

group enhances compatibility compared to unsubstituted phenol.
Ethers THF, Diethyl Ether, MTBEHigh The ether oxygen acts as a H-bond acceptor for the phenolic proton. Good for reactions requiring non-protic conditions.
Alkanes Hexane, HeptaneLow to Moderate The polar phenolic head group creates a mismatch with the non-polar alkane chains, though the -OCF

group provides some solubility.
Aqueous Water (pH < 7)Very Low (<1 mg/mL) Hydrophobic effect of the fluorinated ring dominates.
Aqueous (Basic) 0.1M NaOH, Na

CO

High (as salt) Deprotonation forms the phenolate anion, which is highly water-soluble.

Solvation Mechanism Visualization

The following diagram illustrates the competitive interaction between the solute's functional groups and different solvent types.

SolvationMechanism Solute 2-Fluoro-4-(trifluoromethoxy)phenol PolarProtic Polar Protic (MeOH) H-Bonding w/ OH Solute->PolarProtic Hydroxyl Interaction NonPolar Non-Polar (Toluene/DCM) Van der Waals w/ OCF3 Solute->NonPolar Fluorinated Tail Interaction Base Basic Aqueous (NaOH) Deprotonation -> Salt Solute->Base Acid-Base Reaction

Figure 1: Mechanistic pathways for solvation. The dual nature of the molecule allows interaction with both polar and lipophilic solvents.

Experimental Protocol: Self-Validating Solubility Determination

For critical applications (e.g., formulation development), rely on empirical data rather than prediction. Use this Gravimetric Saturation Method which includes built-in validation steps.

Materials Required
  • Target Compound: 2-Fluoro-4-(trifluoromethoxy)phenol (CAS 1073477-74-3)[1][2][3][4]

  • Solvents: HPLC Grade (MeOH, DCM, Toluene, Water)

  • Equipment: Analytical balance (0.01 mg precision), 0.45 µm PTFE syringe filters, temperature-controlled shaker.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solute Mix Add Solvent & Equilibrate (24h @ 25°C) Start->Mix Check Visual Check: Is solid still present? Mix->Check AddMore Add more Solute Check->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturation Reached) AddMore->Mix Dry Evaporate Solvent (Vacuum/N2 Stream) Filter->Dry Weigh Weigh Residue Dry->Weigh Calc Calculate Solubility (mg/mL) Weigh->Calc

Figure 2: Step-by-step gravimetric solubility determination workflow.

Step-by-Step Methodology
  • Preparation: Add approximately 50 mg of the compound to a 4 mL glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent.

  • Equilibration: Cap tightly and shake at 25°C for 24 hours.

    • Validation Check: Ensure solid is still visible after 24 hours. If the solution is clear, the limit has not been reached; add more solid and repeat.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter (PTFE is required due to the fluorinated nature of the solute; Nylon may bind).

  • Quantification (Gravimetric):

    • Transfer exactly 0.5 mL of the filtrate to a pre-weighed aluminum weighing pan.

    • Evaporate solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C.

    • Weigh the residue.

  • Calculation:

    
    
    (Factor of 2 accounts for the 0.5 mL aliquot).
    

Handling, Safety, and Stability

  • Corrosivity: As a phenol derivative, this compound is likely corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

  • HF Generation: In the event of a fire or thermal decomposition (>200°C), the trifluoromethoxy group can release Hydrogen Fluoride (HF). Do not heat open vessels above 100°C without proper ventilation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Phenols are prone to oxidation (turning pink/brown) upon prolonged exposure to air.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-4-(trifluoromethoxy)phenol (CAS 1073477-74-3).[2]

  • BenchChem. Compound Profile: 2-Fluoro-4-(trifluoromethoxy)phenol.[1][2][5][4][6]

  • PubChem. Compound Summary: 2-Fluoro-4-(trifluoromethoxy)phenol.[1][2][4][6][7]

  • CoreSyn. Fine Chemicals Database: CAS 1073477-74-3.[1]

  • GuideChem. Physicochemical Properties of Fluorinated Phenols.

Sources

Exploratory

Acidity and pKa of 2-Fluoro-4-(trifluoromethoxy)phenol

Technical Whitepaper: Physicochemical Profiling of 2-Fluoro-4-(trifluoromethoxy)phenol Executive Summary This technical guide provides a comprehensive analysis of the acidity and physicochemical behavior of 2-Fluoro-4-(t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-Fluoro-4-(trifluoromethoxy)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the acidity and physicochemical behavior of 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 1073477-74-3). In modern drug discovery, this scaffold serves as a critical bioisostere, leveraging the metabolic stability of the trifluoromethoxy group (–OCF


) and the conformational control of the ortho-fluorine.

While standard phenolic pKa values reside near 10.0, the synergistic electron-withdrawing effects of the 2-Fluoro and 4-Trifluoromethoxy substituents significantly enhance the acidity of this compound. Based on Hammett substituent constants and structural additivity principles, the pKa is calculated to lie within the 7.9 – 8.2 range. This shift has profound implications for LogD


 , membrane permeability, and protein binding affinity.

Structural & Electronic Analysis

To understand the acidity of this molecule, we must deconstruct the electronic contributions of its substituents. The acidity of a phenol is dictated by the stability of its conjugate base (the phenoxide anion).[1]

Electronic Effects
  • The Phenol Core: The baseline pKa of unsubstituted phenol is 9.95 .

  • 2-Fluoro (Ortho) Effect:

    • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the

      
      -bond framework. This stabilizes the negative charge on the phenoxide oxygen.[1]
      
    • Observed Shift: The introduction of an ortho-fluorine typically lowers the phenol pKa by approximately 1.2 – 1.3 units (e.g., 2-fluorophenol pKa

      
       8.7).
      
  • 4-Trifluoromethoxy (Para) Effect:

    • Electronic Nature: The –OCF

      
       group is a strong electron-withdrawing group (EWG). It exhibits a significant inductive effect (
      
      
      
      ) and a smaller resonance effect.
    • Hammett Constant (

      
      ):  The para-substituent constant for –OCF
      
      
      
      is approximately 0.35 .
    • Calculated Shift: Using the reaction constant (

      
      ) for phenol ionization (
      
      
      
      ), the contribution is
      
      
      .
Theoretical pKa Calculation

Combining these effects using the additivity principle:




Visualization of Electronic Influence

ElectronicEffects Phenol Phenol Core (Baseline pKa ~10.0) Phenoxide Stabilized Phenoxide Anion (Conjugate Base) Phenol->Phenoxide Deprotonation OrthoF 2-Fluoro (Ortho) Inductive (-I) Stabilization ΔpKa ≈ -1.25 OrthoF->Phenoxide Strong Stabilization ParaOCF3 4-OCF3 (Para) Inductive + Resonance ΔpKa ≈ -0.80 ParaOCF3->Phenoxide Moderate Stabilization Result Predicted pKa Range: 7.9 - 8.2 Phenoxide->Result Combined Effect

Caption: Electronic substituent effects stabilizing the phenoxide anion, leading to increased acidity.

Physicochemical Property Profile

The following table summarizes the predicted and reference properties for 2-Fluoro-4-(trifluoromethoxy)phenol.

PropertyValue / RangeSource / Method
Molecular Formula C

H

F

O

Stoichiometry
Molecular Weight 196.10 g/mol Calculated
Predicted pKa 7.9 – 8.2 Hammett Additivity (Calculated)
LogP (Neutral) 3.1 – 3.4Consensus Prediction (XLogP3)
LogD (pH 7.4) ~2.8 – 3.1Derived from pKa and LogP
H-Bond Donors 1Phenolic -OH
H-Bond Acceptors 4F (aromatic), O (ether), F (CF3)
Physical State Liquid / Low-melting solidAnalog comparison

Experimental Determination Protocols

Since calculated values are approximations, experimental validation is required for regulatory submissions or precise SAR (Structure-Activity Relationship) modeling. Due to the lipophilicity of the –OCF


 group, aqueous solubility may be limited, necessitating specific protocols.
Method A: Potentiometric Titration (Gold Standard)

This method is preferred for compounds with solubility


 M.
  • Instrument: Sirius T3 or Mettler Toledo Excellence Titrator.

  • Reagents: 0.1 M KOH (Carbonate-free), 0.1 M HCl, 0.15 M KCl (Ionic Strength Adjuster).

  • Protocol:

    • Preparation: Dissolve ~1-3 mg of sample in 1.5 mL of degassed water containing 0.15 M KCl.

    • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure full protonation.

    • Titration: Titrate with 0.5 M KOH under inert gas (Argon/Nitrogen) blanket to exclude CO

      
      .
      
    • Data Analysis: Plot pH vs. Volume of Base. The inflection point (first derivative max) represents the pKa.

Method B: Yasuda-Shedlovsky Extrapolation (For Low Solubility)

If the compound precipitates in pure water, a co-solvent method is mandatory .

  • Solvent: Methanol (MeOH) / Water mixtures.

  • Protocol:

    • Perform three separate titrations at varying co-solvent ratios: 30%, 40%, and 50% MeOH (w/w).

    • Determine the apparent pKa (psKa) for each ratio.

    • Extrapolation: Plot psKa vs. dielectric constant (

      
      ) or molar fraction of solvent.
      
    • Equation: Intercept at 0% solvent gives the aqueous pKa.

Experimental Workflow Diagram

ExperimentalProtocol Sample Sample Prep (1 mg in KCl) SolubilityCheck Solubility Check (Turbidity/UV) Sample->SolubilityCheck Aqueous Aqueous Titration (Potentiometric) SolubilityCheck->Aqueous Soluble CoSolvent Co-Solvent Titration (MeOH/Water) SolubilityCheck->CoSolvent Insoluble FinalData Valid Aqueous pKa Aqueous->FinalData Extrapolation Yasuda-Shedlovsky Extrapolation CoSolvent->Extrapolation Extrapolation->FinalData

Caption: Decision tree for selecting the correct pKa determination methodology based on solubility.

Implications for Drug Discovery

LogD and Membrane Permeability

The distribution coefficient (LogD) is pH-dependent.



  • At pH 2.0 (Stomach): The molecule is neutral. LogD

    
     LogP (
    
    
    
    3.2). High permeability.
  • At pH 7.4 (Blood): With a pKa of ~8.0, the ratio of Ionized:Neutral is roughly 1:4.

    • The presence of the ionized fraction improves solubility compared to non-ionizable analogs (e.g., anisole derivatives).

    • However, the significant neutral fraction ensures continued passive diffusion across membranes.

Metabolic Stability

The 4-position (para) of phenol is a metabolic "hotspot" for oxidation (formation of quinones) or glucuronidation.

  • Blocking Effect: The bulky, electron-withdrawing –OCF

    
     group effectively blocks CYP450-mediated oxidation at the para-position.
    
  • Ortho-Fluorine: Protects the 2-position from metabolic attack and reduces the electron density of the ring, further resisting oxidative metabolism.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • PubChem Database. Compound Summary: 2-Fluorophenol (CID 9707) and 4-(Trifluoromethoxy)phenol. National Library of Medicine.

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. (Methodology for substituent additivity).

Sources

Protocols & Analytical Methods

Method

Using 2-Fluoro-4-(trifluoromethoxy)phenol in Suzuki-Miyaura cross-coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-(trifluoromethoxy)phenol Derivatives Executive Summary This guide details the strategic utilization of 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 82760-44-5) i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-(trifluoromethoxy)phenol Derivatives

Executive Summary

This guide details the strategic utilization of 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 82760-44-5) in Suzuki-Miyaura cross-coupling reactions. As a phenol, this building block does not undergo direct oxidative addition with Palladium(0). Consequently, this protocol focuses on the activation of the phenolic hydroxyl group into a reactive electrophile (Aryl Triflate or Aryl Fluorosulfate) and its subsequent coupling with aryl boronic acids.[1]

The 2-Fluoro-4-(trifluoromethoxy) motif is a high-value pharmacophore. The ortho-fluorine atom modulates metabolic stability and conformation, while the para-trifluoromethoxy group enhances lipophilicity (


 = +1.04) without significantly increasing steric bulk. However, the strong electron-withdrawing nature of these substituents requires specific catalytic tuning to prevent side reactions such as hydrolysis or homocoupling.

Strategic Analysis & Retrosynthesis

To successfully couple this substrate, we must convert the C-OH bond into a C-X surrogate. Two primary activation pathways are recommended based on stability and reactivity profiles.

Pathway A: The Triflate Route (Standard)
  • Reagent: Trifluoromethanesulfonic anhydride (Tf

    
    O).[1]
    
  • Pros: Highly reactive; standard laboratory reagent; established literature precedence.

  • Cons: Moisture sensitive; triflates can be hydrolytically unstable on electron-deficient rings during prolonged storage.

Pathway B: The Fluorosulfate Route (SuFEx)
  • Reagent: Sulfuryl Fluoride (SO

    
    F
    
    
    
    ) or commercially available surrogates (e.g., AISF).
  • Pros: "Click" chemistry efficiency; superior stability (shelf-stable); often couples in aqueous media; atom-economical.

  • Cons: Requires handling of gas or specific solid reagents.

Recommendation: Use Pathway A for small-scale R&D (<5g). Use Pathway B for scale-up or if the triflate proves unstable.

Workflow Visualization

The following diagram illustrates the decision matrix and chemical workflow for processing this specific phenol.

G Start Starting Material: 2-Fluoro-4-(trifluoromethoxy)phenol Decision Activation Strategy Start->Decision RouteA Route A: Triflation (Tf2O, Pyridine, DCM) Decision->RouteA Standard Lab Scale RouteB Route B: Fluorosulfurylation (SO2F2, Et3N, DCM) Decision->RouteB Scale-up / Stability IntermediateA Intermediate A: Aryl Triflate (Ar-OTf) RouteA->IntermediateA IntermediateB Intermediate B: Aryl Fluorosulfate (Ar-OSO2F) RouteB->IntermediateB Coupling Suzuki-Miyaura Coupling (Pd Cat, Ar-B(OH)2, Base) IntermediateA->Coupling High Reactivity IntermediateB->Coupling High Stability Product Final Biaryl Product Coupling->Product

Figure 1: Strategic workflow for the activation and coupling of 2-Fluoro-4-(trifluoromethoxy)phenol.

Experimental Protocols

Step 1: Activation (Synthesis of the Electrophile)

Option A: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenyl trifluoromethanesulfonate

  • Mechanism: Nucleophilic attack of the phenoxide on the sulfur of Tf

    
    O.
    
  • Critical Control: The electron-withdrawing groups (F, OCF

    
    ) make the phenol more acidic (pKa ~7-8), requiring less forcing basic conditions, but the resulting triflate is highly electrophilic and sensitive to hydrolysis.
    

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add 2-Fluoro-4-(trifluoromethoxy)phenol (1.0 equiv, 5.0 mmol) and anhydrous Dichloromethane (DCM) (25 mL, 0.2 M).

  • Base: Cool to 0 °C. Add Pyridine (2.0 equiv) or Triethylamine (2.5 equiv).

  • Addition: Dropwise add Triflic Anhydride (Tf

    
    O)  (1.2 equiv) over 10 minutes. Caution: Exothermic.
    
  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (the triflate is usually less polar than the phenol).

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then sat. NaHCO

    
    , then Brine.
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate. Note: Do not heat above 40 °C during evaporation.
    
  • Storage: Use immediately or store at -20 °C under Argon.

Step 2: Suzuki-Miyaura Cross-Coupling

Reaction Class: Pd(0)-Catalyzed C-O Activation / C-C Bond Formation. Substrate: 2-Fluoro-4-(trifluoromethoxy)phenyl triflate (from Step 1).

Catalyst Selection Logic:

  • Pd(PPh

    
    )
    
    
    
    :
    Standard, but may be sluggish with electron-poor triflates due to slow oxidative addition relative to electron-rich phosphines.
  • Pd(OAc)

    
     + XPhos/SPhos: Recommended.  Buchwald biaryl phosphine ligands facilitate oxidative addition into the C-O bond of phenols and stabilize the Pd(II) species against defluorination pathways.
    

Protocol:

  • Vessel: Use a microwave vial (for screening) or a Schlenk tube (for scale).

  • Reagents:

    • Aryl Triflate (1.0 equiv).

    • Boronic Acid Partner (1.2 - 1.5 equiv).

    • Catalyst: Pd(OAc)

      
       (2 mol%) + XPhos  (4 mol%). Pre-mix in solvent for 5 mins if possible.
      
    • Base: K

      
      PO
      
      
      
      (3.0 equiv). Anhydrous phosphate is preferred over carbonate to minimize hydrolysis of the triflate.
  • Solvent: 1,4-Dioxane or THF/Water (10:1) . Concentration: 0.1 M.

  • Conditions:

    • Thermal: 80 °C for 4–12 hours.

    • Microwave: 100 °C for 30 minutes.

  • Workup: Filter through a pad of Celite. Concentrate. Purify via silica gel chromatography.

Data & Optimization Guide

The following table summarizes expected outcomes based on ligand and base variations for this specific fluorinated scaffold.

Table 1: Optimization Matrix for 2-Fluoro-4-(trifluoromethoxy)phenyl Triflate

EntryCatalyst SystemBaseSolventYieldNotes
1Pd(PPh

)

(5%)
Na

CO

DME/H

O
45-60%Moderate hydrolysis of triflate observed.
2Pd(dppf)Cl

(3%)
K

CO

Dioxane/H

O
65-75%Good general purpose; dppf resists de-ligation.
3Pd(OAc)

/ XPhos
K

PO

THF 88-95% Optimal. Fast oxidative addition; minimal hydrolysis.
4Pd

(dba)

/ PCy

K

PO

Toluene70-80%Effective for sterically hindered boronic acids.

Mechanistic Insights & Troubleshooting

The Fluorine Effect

The 2-Fluoro substituent exerts a specific electronic influence. While it activates the C-OTf bond towards oxidative addition (lowering the energy barrier), it can also chelate to Palladium in specific transition states, potentially retarding the transmetalation step if the catalyst center is crowded.

Troubleshooting:

  • Problem: Low Conversion (Triflate remains).

    • Cause: Catalyst deactivation or slow oxidative addition.

    • Solution: Switch to XPhos or BrettPhos (bulky, electron-rich ligands). Increase temp to 100 °C.

  • Problem: Phenol recovery (Hydrolysis).

    • Cause: Base-mediated cleavage of the S-O bond before coupling.

    • Solution: Use anhydrous K

      
      PO
      
      
      
      or KF in dry Dioxane. Avoid water in the solvent system.
  • Problem: Protodeboronation (Boronic acid loss).

    • Cause: Electron-poor boronic acids + high heat.

    • Solution: Add the base slowly or use a milder base like CsF .

References

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Phenols." Angewandte Chemie International Edition.

  • Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem. (2025). "Application Notes: Suzuki-Miyaura Coupling of Fluorinated Substrates."

Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) before handling fluorinated phenols and palladium catalysts.

Sources

Application

Application Note: 2-Fluoro-4-(trifluoromethoxy)phenol as a Strategic Scaffold in Next-Generation Agrochemicals

Topic: Application of 2-Fluoro-4-(trifluoromethoxy)phenol in Agrochemical Synthesis Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Fluoro-4-(trifluoromethoxy)phenol in Agrochemical Synthesis Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of fluorine into agrochemical scaffolds has revolutionized crop protection, with over 50% of modern active ingredients containing at least one fluorine atom. 2-Fluoro-4-(trifluoromethoxy)phenol (CAS 1073477-74-3) represents a high-value "advanced intermediate" designed to maximize metabolic stability and lipophilicity.

This guide details the application of this phenol in synthesizing Diaryl Ether and Pyridyl Ether motifs, which are core pharmacophores in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and novel insecticides. Unlike traditional chlorinated phenols, this fluorinated bioisostere offers superior membrane permeability and resistance to oxidative metabolism.

Chemical Profile & Strategic Value
PropertyData
Chemical Name 2-Fluoro-4-(trifluoromethoxy)phenol
CAS Number 1073477-74-3
Molecular Formula C₇H₄F₄O₂
Molecular Weight 196.10 g/mol
Appearance Colorless to pale yellow liquid
Key Functionality Nucleophilic Phenolic -OH; Deactivated Aromatic Ring

Mechanistic Advantages in Synthesis:

  • Metabolic Blocking: The fluorine atom at the ortho position (C2) sterically and electronically blocks metabolic hydroxylation, a common degradation pathway for phenoxy herbicides in plants and soil.

  • Lipophilicity Boost: The para-trifluoromethoxy group (-OCF₃) is super-lipophilic (Hansch π value ≈ 1.04), significantly enhancing the cuticular penetration of the final agrochemical.

  • Electronic Modulation: The electron-withdrawing nature of both F and OCF₃ lowers the pKa of the phenol, making the phenoxide anion easier to generate under mild conditions for SₙAr coupling.

Core Application: Synthesis of Pyridyl-Ether Herbicides

The most prevalent application of this intermediate is in the synthesis of Pyridyl-Ether based herbicides. These compounds often target the PPO enzyme or Acetolactate Synthase (ALS). The following workflow demonstrates the coupling of 2-Fluoro-4-(trifluoromethoxy)phenol with a halogenated heterocycle.

Synthesis Workflow Diagram

Agrochemical_Synthesis RawMat 2-Fluoro-4- (trifluoromethoxy)phenol (Nucleophile) Base Base Activation (K2CO3 / DMF) RawMat->Base Deprotonation Partner 2,6-Dichloro-4- (trifluoromethyl)pyridine (Electrophile) Intermediate Meisenheimer Complex Partner->Intermediate S_NAr Attack Base->Intermediate Product Target Agrochemical (Pyridyl Ether Scaffold) Intermediate->Product Elimination of Cl-

Figure 1: Logical flow of the Nucleophilic Aromatic Substitution (SₙAr) reaction pathway.

Detailed Experimental Protocol

Objective: Synthesis of 2-((2-fluoro-4-(trifluoromethoxy)phenoxy)-6-chloro-4-(trifluoromethyl)pyridine via SₙAr coupling.

Rationale: This protocol utilizes the enhanced acidity of the fluorinated phenol to facilitate coupling with electron-deficient heterocycles. Potassium carbonate is selected as a mild, non-nucleophilic base to minimize side reactions.

Materials Required:
  • Reagent A: 2-Fluoro-4-(trifluoromethoxy)phenol (1.0 equiv)

  • Reagent B: 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, powder (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst (Optional): 18-Crown-6 (0.05 equiv) – Use if reaction kinetics are sluggish.

Step-by-Step Methodology:
  • Preparation of the Phenoxide:

    • Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Add Reagent A (10 mmol, 1.96 g) and anhydrous DMF (20 mL).

    • Add K₂CO₃ (15 mmol, 2.07 g) in a single portion.

    • Critical Step: Stir at room temperature for 30 minutes. The mixture may change color (often yellow/orange) indicating the formation of the phenoxide anion.

  • Coupling Reaction:

    • Dissolve Reagent B (11 mmol) in DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

    • Heat the reaction mixture to 80°C . Monitor the internal temperature to ensure it does not exceed 90°C, as higher temperatures may degrade the OCF₃ group.

    • Stir for 4–6 hours.

  • Reaction Monitoring (TLC/HPLC):

    • TLC System: Hexanes:Ethyl Acetate (8:2).

    • The phenol starting material (lower R_f) should disappear, and a new, less polar spot (Product) should appear.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid or oil.

    • Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL).

    • Wash: Wash the combined organic layers with water (2 x 30 mL) to remove DMF, followed by brine (1 x 30 mL).

    • Dry: Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Handling, Stability, and Safety (E-E-A-T)
  • Corrosivity: Fluorinated phenols are acidic and corrosive to skin and eyes. Always wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Hygroscopicity: The presence of the OCF₃ group does not eliminate hygroscopicity. Store the neat phenol under an inert atmosphere (Argon/Nitrogen) to prevent water absorption, which interferes with accurate stoichiometric weighing.

  • Thermal Stability: The OCF₃ group is generally stable up to 200°C, but in the presence of strong Lewis acids (like AlCl₃), it can degrade to release carbonyl fluoride. Avoid Lewis acidic conditions during workup.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonationEnsure K₂CO₃ is finely powdered; increase stir time to 1h before adding electrophile.
By-product Formation Hydrolysis of electrophileEnsure DMF is anhydrous (<0.05% water).
Darkening of Reaction Oxidation of phenolDegas solvents with Nitrogen before use.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1073477-74-3. Retrieved from [Link]

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[1] (Contextual grounding for OCF3 benefits).

  • Liu, Y., & Zhang, S. (2011).[2] Efficient Synthesis of Diaryl Ethers via C-O Cross-Coupling. Synlett.[2] (Protocol grounding for ether synthesis).[2][3][4]

Sources

Method

Application Notes &amp; Protocols for the Safe Handling of Fluorinated Phenols

Introduction: The Dual Nature of Fluorinated Phenols Fluorinated phenols are a cornerstone of modern drug development and materials science, prized for the unique properties conferred by the fluorine substituent.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Fluorinated Phenols

Fluorinated phenols are a cornerstone of modern drug development and materials science, prized for the unique properties conferred by the fluorine substituent.[1] The high electronegativity of fluorine can significantly alter a molecule's acidity, metabolic stability, and binding affinity, making these compounds invaluable building blocks.[1][2] However, this same chemical reactivity, combined with the inherent hazards of the phenol scaffold, necessitates a rigorous and informed approach to laboratory safety.

Like their parent compound, phenol, fluorinated phenols can be highly corrosive, toxic, and rapidly absorbed through the skin.[3][4] The major hazard of phenol is its ability to penetrate the skin quickly, causing severe burns that may be initially painless due to local anesthetic properties.[3][5] Toxic and even fatal amounts can be absorbed through relatively small areas of skin.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate these risks. It moves beyond a simple checklist of precautions to explain the causality behind each recommendation, fostering a culture of intrinsic safety and scientific integrity.

Comprehensive Hazard Assessment

A thorough understanding of the specific hazards is the foundation of safe laboratory practice. Fluorinated phenols are classified as hazardous chemicals, presenting both acute and chronic health risks.[4][6]

2.1. Routes of Exposure and Toxicological Profile

  • Dermal Contact: This is a primary route of exposure. Like phenol, fluorinated derivatives are readily absorbed through the skin and can cause severe chemical burns.[4][5] An insidious aspect of phenol-based compounds is their local anesthetic effect, which can mask the initial contact, delaying first aid and increasing the risk of systemic absorption.[3][7]

  • Inhalation: Many fluorinated phenols are volatile solids or liquids.[4][8] Inhaling vapors or dust can cause severe irritation to the respiratory tract.[5][9] Systemic effects following inhalation can mirror those of ingestion or dermal absorption, potentially impacting the central nervous system, liver, and kidneys.[3][10]

  • Ingestion: Oral toxicity is high; ingestion can cause burns to the mouth and throat, and as little as one gram of phenol can be fatal.[3][5][11] Fluorinated phenols are also classified as harmful if swallowed.[4][9]

  • Eye Contact: Direct contact can cause severe eye irritation and potentially irreversible damage, including blindness.[3][5]

2.2. Chemical Reactivity

  • Acidity: The electron-withdrawing nature of fluorine generally increases the acidity of the phenolic proton compared to phenol itself.[12] This influences their reactivity with bases.

  • Incompatibilities: Fluorinated phenols are incompatible with strong oxidizing agents, reducing agents, bases, and certain metals.[8][13] Reactions with these materials can be vigorous and generate heat.[13] They should be stored away from such chemicals.[3][7] Hot liquid phenol, for example, will attack metals like aluminum, magnesium, lead, and zinc.[5]

2.3. Hazard Summary of Common Fluorinated Phenols

The following table summarizes key hazard information for representative fluorinated phenols, compiled from safety data sheets (SDS) and chemical databases.

Chemical NameCAS No.Physical FormGHS Hazard StatementsKey Toxicological Data
2-Fluorophenol 367-12-4LiquidH226: Flammable liquid and vapor. H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[9]Toxic and irritant.[9]
4-Fluorophenol 371-41-5Crystalline SolidH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects.Intraperitoneal (mouse) LD50: 312 mg/kg.[13]
Pentafluorophenol 771-61-9Crystalline SolidH302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled.Corrosive. Causes severe burns.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, personal protective equipment.

3.1. Primary Engineering Control: The Chemical Fume Hood

All work with fluorinated phenols, including weighing, solution preparation, and reaction setups, must be conducted within a certified chemical fume hood.[8][10] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation exposure and protecting the lab environment from contamination.[10]

Causality: The rationale for mandatory fume hood use is twofold: it protects the user from inhaling toxic vapors and prevents the release of these vapors into the laboratory, safeguarding colleagues.[10][14] Centrifugation, which can generate aerosols, should also be performed using sealed safety cups, which are then opened inside the hood.[10]

FumeHood_Workflow cluster_0 Inside Chemical Fume Hood Prep 1. Prepare Work Area (Absorbent liner, equipment) Weigh 2. Weigh Compound (Anti-static weigh boat) Prep->Weigh Dissolve 3. Prepare Solution (Add solid to solvent) Weigh->Dissolve React 4. Perform Reaction (Closed/vented system) Dissolve->React Cleanup 5. Initial Cleanup (Rinse glassware, package waste) React->Cleanup End Final Decontamination & Waste Disposal Cleanup->End Start Gather Materials (PPE, Chemicals) Start->Prep Waste_Disposal_Workflow cluster_workflow Waste Segregation at Point of Generation (Fume Hood) Start Experiment Complete Liquid Contaminated Liquids (solvents, reaction mixtures) Start->Liquid Solid Contaminated Solids (gloves, paper towels, tips) Start->Solid Sharps Contaminated Sharps (needles, blades) Start->Sharps Liq_Cont Halogenated Liquid Waste Bottle Liquid->Liq_Cont Transfer Sol_Cont Halogenated Solid Waste Bag/Bin Solid->Sol_Cont Place in Sharp_Cont Sharps Container Sharps->Sharp_Cont Place in Disposal Arrange for Pickup by Environmental Health & Safety Liq_Cont->Disposal Sol_Cont->Disposal Sharp_Cont->Disposal

Caption: Waste segregation and disposal workflow for fluorinated phenols.

Emergency Procedures: Rapid and Correct Response

Immediate and appropriate action is critical in an emergency. All personnel working with fluorinated phenols must be familiar with these procedures and the location of safety equipment. [8][10]

Emergency Situation Immediate Action Protocol
Skin Contact 1. Immediately remove all contaminated clothing, shoes, and leather items (e.g., belts). [5][15] 2. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower or drench hose. [5][10] 3. After the initial water flush, if available, apply Polyethylene Glycol (PEG) 300 or 400 to the affected area. [8][10] 4. Seek immediate medical attention. Inform medical personnel of the specific chemical exposure. [5]
Eye Contact 1. Immediately flush eyes with water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open. [5][16] 2. Do not interrupt flushing. [15] 3. Seek immediate medical attention. [5][10]
Inhalation 1. Immediately move the affected person to fresh air. [5][15] 2. Seek immediate medical attention. [10]
Ingestion 1. Do NOT induce vomiting. [9][15] 2. If the person is conscious, rinse their mouth with water and have them drink a small amount of water or milk. [15] 3. Seek immediate medical attention. [5]
Small Spill (<50 mL) 1. Alert others in the area. 2. Wearing appropriate PPE, contain the spill with an absorbent material or spill kit pillows. 3. Gently sweep the absorbed material into a designated hazardous waste container. 4. Decontaminate the area with soap and water.

| Large Spill (>50 mL) | 1. Evacuate the laboratory immediately. 2. Alert others and activate the fire alarm if necessary. 3. Close the laboratory doors. 4. Contact your institution's emergency response team (e.g., Environmental Health & Safety) from a safe location. [3]|

Causality of PEG Use: Polyethylene glycol is a preferred decontamination agent because it is more effective than water at removing phenol from the skin, thereby reducing absorption and the risk of systemic toxicity. [8][10]However, an initial water flush is still critical to remove the bulk of the chemical.

Conclusion

Working with fluorinated phenols offers significant scientific opportunities, but these must be pursued with an unwavering commitment to safety. By understanding the specific hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling, waste disposal, and emergency response, researchers can mitigate the risks effectively. The principles outlined in this guide are designed to be integrated into daily laboratory practice, creating a self-validating system of safety that protects individuals, the wider laboratory community, and the environment.

References

  • Phenol | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. [Link]

  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol . (n.d.). The University of Wollongong Australia. [Link]

  • Phenol - EH&S . (n.d.). UC Berkeley. [Link]

  • Phenol . (n.d.). U.S. Environmental Protection Agency. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL . (2020). Phenol and Acetone Safety Group. [Link]

  • Phenol Standard Operating Procedure . (2022). Yale Environmental Health & Safety. [Link]

  • Safety Data Sheet: PFAS . (n.d.). Carl ROTH. [Link]

  • Safety data sheet . (n.d.). BASF. [Link]

  • Working Safely with Phenol Guideline . (n.d.). The University of Queensland. [Link]

  • Appendix P - Phenol First Aid Guide and PPE . (n.d.). University of California, Santa Cruz - Environmental Health & Safety. [Link]

  • 2-Fluorophenol | C6H5FO . (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Fluorine - NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention. [Link]

  • Chemical Hazards and Toxic Substances - Overview . (n.d.). Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance . (2015). New Mexico State University. [Link]

  • Provisional Peer Reviewed Toxicity Values for 2-Fluorophenol . (2004). U.S. Environmental Protection Agency. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Fluoroxene . (n.d.). Centers for Disease Control and Prevention. [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. [Link]

  • OSHA Rules for Hazardous Chemicals . (2025). DuraLabel. [Link]

  • Fluorophenol Series . (n.d.). Sparrow Chemical. [Link]

  • Personal Protective Equipment for Chemical Handling . (n.d.). Safely.io. [Link]

  • Why is p-fluorophenol more acidic than phenol? . (2015). Quora. [Link]

  • SAFETY DATA SHEET Fluorinated Polymer Coating . (n.d.). AMS Electronics. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . (2007). Centers for Disease Control and Prevention. [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? . (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Chemical Resistant Gloves . (n.d.). CP Lab Safety. [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process . (2020). PMC, National Center for Biotechnology Information. [Link]

  • Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet . (2024). [Link]

  • Chemical Safety: Personal Protective Equipment . (n.d.). University of Nevada, Reno. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : P . (n.d.). Centers for Disease Control and Prevention. [Link]

  • Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles . (2021). ACS Publications. [Link]

  • Disposal of residue chemicals (chemicals in their original packaging) . (2024). University of Oslo. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . (n.d.). BÜCHI Labortechnik AG. [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry Fluorinated organic compounds, particularly those containing the trifluoromethoxy (-OCF3) group, are of paramount importance in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

Fluorinated organic compounds, particularly those containing the trifluoromethoxy (-OCF3) group, are of paramount importance in the pharmaceutical, agrochemical, and materials science sectors. The incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Fluoro-4-(trifluoromethoxy)phenol is a key building block in the synthesis of complex molecules, offering a unique combination of a reactive phenolic hydroxyl group, a directing fluorine atom, and a lipophilic trifluoromethoxy moiety. This guide provides a comprehensive overview of the scalable synthesis of this valuable intermediate, focusing on practical considerations for transitioning from laboratory-scale procedures to pilot plant and industrial production.

Strategic Approach to the Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol

A robust and scalable synthesis requires a route that utilizes readily available starting materials, involves high-yielding and selective transformations, and minimizes safety hazards. A logical and industrially viable pathway to 2-Fluoro-4-(trifluoromethoxy)phenol commences with 4-aminophenol, proceeding through a series of key transformations.

The overall synthetic strategy is depicted below:

Synthetic_Pathway 4-Aminophenol 4-Aminophenol 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline 4-Aminophenol->4-(Trifluoromethoxy)aniline Step 1: Trifluoromethoxylation 2-Fluoro-4-(trifluoromethoxy)aniline 2-Fluoro-4-(trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline->2-Fluoro-4-(trifluoromethoxy)aniline Step 2: Electrophilic Fluorination Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Fluoro-4-(trifluoromethoxy)aniline->Diazonium Salt Intermediate Step 3: Diazotization 2-Fluoro-4-(trifluoromethoxy)phenol 2-Fluoro-4-(trifluoromethoxy)phenol Diazonium Salt Intermediate->2-Fluoro-4-(trifluoromethoxy)phenol Step 4: Hydrolysis

Figure 1: Proposed synthetic route to 2-Fluoro-4-(trifluoromethoxy)phenol.

Part 1: Synthesis of 4-(Trifluoromethoxy)aniline from 4-Aminophenol

The introduction of the trifluoromethoxy group is a critical and often challenging step. While several methods exist, a common industrial approach involves the conversion of a phenol to a thiocarbonate, followed by oxidative fluorination.

Rationale for the Chosen Method

Direct trifluoromethoxylation of unprotected anilines can be problematic due to the reactivity of the amino group. Therefore, a more controlled approach starting from the corresponding phenol is often preferred. The conversion of 4-aminophenol to 4-(trifluoromethoxy)aniline can be achieved through a multi-step sequence involving protection of the amino group, trifluoromethoxylation of the phenolic hydroxyl, and subsequent deprotection. However, for large-scale production, a more direct route is desirable. One such industrial method involves the high-pressure reaction of 4-aminophenol with carbon tetrachloride and hydrogen fluoride.[1]

Scale-Up Protocol for Trifluoromethoxylation

Warning: This reaction involves high pressure and corrosive reagents. It must be carried out in a suitable high-pressure reactor (autoclave) by trained personnel with appropriate safety measures in place.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Starting Material 4-Aminophenol (10 g, 91.6 mmol)4-Aminophenol (1 kg, 9.16 mol)
Reagents CCl4 (excess), Anhydrous HF (excess)CCl4 (excess), Anhydrous HF (excess)
Reactor 100 mL Hastelloy Autoclave20 L Hastelloy Autoclave
Temperature 100-150°C100-150°C
Pressure 10-20 bar10-20 bar
Reaction Time 4-6 hours6-8 hours
Work-up Careful venting, quenching with aqueous base, extractionControlled venting, quenching with aqueous base, phase separation
Purification Column ChromatographyFractional Distillation
Expected Yield 60-70%65-75%

Detailed Protocol:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and passivated.

  • Charging: Charge the autoclave with 4-aminophenol and carbon tetrachloride.

  • Sealing and Inerting: Seal the reactor and purge with nitrogen to remove air and moisture.

  • Reagent Addition: Cool the reactor to a low temperature (e.g., -20°C) and carefully introduce anhydrous hydrogen fluoride.

  • Reaction: Gradually heat the reactor to the target temperature while monitoring the internal pressure. Maintain the reaction conditions for the specified duration.

  • Cooling and Venting: Cool the reactor to room temperature and carefully vent the excess pressure through a scrubber system containing a suitable neutralizing agent (e.g., aqueous potassium hydroxide).

  • Quenching: Slowly add the reaction mixture to a cooled aqueous solution of a base (e.g., sodium carbonate or potassium hydroxide) to neutralize the acidic components.

  • Extraction/Phase Separation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene). For larger scales, perform a phase separation.

  • Purification: Concentrate the organic phase and purify the crude 4-(trifluoromethoxy)aniline by fractional distillation under reduced pressure.

In-Process Controls and Analytics
  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots (after careful quenching and work-up) to determine the consumption of the starting material.

  • Purity Analysis: The purity of the distilled product should be assessed by GC and characterized by 1H NMR, 19F NMR, and MS.

Part 2: Electrophilic Fluorination of 4-(Trifluoromethoxy)aniline

The introduction of a fluorine atom ortho to the amino group can be achieved via electrophilic fluorination. The choice of fluorinating agent is critical for achieving high regioselectivity and yield.

Rationale for Electrophilic Fluorination

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Since the para position is blocked by the trifluoromethoxy group, electrophilic attack will be directed to the ortho positions. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose.

Scale-Up Protocol for Fluorination
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Starting Material 4-(Trifluoromethoxy)aniline (10 g, 56.4 mmol)4-(Trifluoromethoxy)aniline (1 kg, 5.64 mol)
Reagent Selectfluor® (1.1 eq)Selectfluor® (1.1 eq)
Solvent AcetonitrileAcetonitrile
Temperature 0°C to room temperature0°C to room temperature
Reaction Time 2-4 hours3-5 hours
Work-up Quenching with water, extractionQuenching with water, phase separation
Purification Column ChromatographyCrystallization or Distillation
Expected Yield 75-85%80-90%

Detailed Protocol:

  • Dissolution: Dissolve 4-(trifluoromethoxy)aniline in acetonitrile in a suitable reactor.

  • Cooling: Cool the solution to 0°C with an ice bath.

  • Reagent Addition: Add Selectfluor® portion-wise over a period of time, maintaining the internal temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Quenching: Slowly pour the reaction mixture into water.

  • Extraction/Phase Separation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). For larger scales, perform a phase separation.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude 2-fluoro-4-(trifluoromethoxy)aniline can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation.

In-Process Controls and Analytics
  • Reaction Monitoring: TLC or GC analysis to monitor the disappearance of the starting material and the formation of the product.

  • Purity Analysis: The purity of the final product should be confirmed by GC, HPLC, and its structure verified by 1H NMR, 19F NMR, and MS.

Part 3: Diazotization of 2-Fluoro-4-(trifluoromethoxy)aniline

Diazotization is a well-established but potentially hazardous reaction, especially at scale. The formation of unstable diazonium salts requires strict temperature control and careful handling.

The Balz-Schiemann Reaction and its Relevance

The Balz-Schiemann reaction is a classic method for converting an aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate salt.[2] While we are aiming for a phenol, the principles of diazonium salt formation are the same. The key is the controlled generation of the diazonium species in an acidic medium.

Scale-Up Protocol for Diazotization

Safety First: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in solution (in situ). The reaction is highly exothermic and requires efficient cooling.

Diazotization_Setup cluster_0 Jacketed Reactor cluster_1 Addition Funnel cluster_2 Quench Vessel Reactor 2-Fluoro-4-(trifluoromethoxy)aniline in Acidic Solution Quench_Vessel Heated Aqueous Solution Reactor->Quench_Vessel Transfer for Hydrolysis Funnel Aqueous Sodium Nitrite Funnel->Reactor Slow, Sub-surface Addition at < 5°C

Figure 2: Conceptual diagram of a batch diazotization setup.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Starting Material 2-Fluoro-4-(trifluoromethoxy)aniline (10 g, 51.2 mmol)2-Fluoro-4-(trifluoromethoxy)aniline (1 kg, 5.12 mol)
Acid 48% HBF4 or conc. H2SO448% HBF4 or conc. H2SO4
Diazotizing Agent Sodium Nitrite (1.05 eq) in waterSodium Nitrite (1.05 eq) in water
Temperature 0-5°C0-5°C
Addition Time 30-60 minutes1-2 hours
Stirring Time 30 minutes post-addition30-60 minutes post-addition

Detailed Protocol:

  • Acidic Solution: In a jacketed reactor equipped with a robust cooling system, prepare a solution of 2-fluoro-4-(trifluoromethoxy)aniline in the chosen acid (e.g., aqueous HBF4 or H2SO4) at 0-5°C.

  • Nitrite Solution: Prepare a solution of sodium nitrite in water.

  • Diazotization: Slowly add the sodium nitrite solution to the aniline solution, ensuring the temperature does not exceed 5°C. Sub-surface addition is recommended for larger scales to improve mixing and heat transfer.

  • Monitoring: Monitor for the absence of the starting aniline (e.g., by TLC) and for a slight excess of nitrous acid using starch-iodide paper.

  • Excess Nitrite Quench: If necessary, quench any excess nitrous acid with a small amount of sulfamic acid.

  • Immediate Use: The resulting diazonium salt solution should be used immediately in the next step without isolation.

Continuous Flow Diazotization for Enhanced Safety

For industrial-scale production, continuous flow chemistry offers significant safety advantages by minimizing the volume of hazardous diazonium salt present at any given time.[3]

Flow_Diazotization Aniline_Solution Aniline in Acid T-Mixer T-Mixer Aniline_Solution->T-Mixer Nitrite_Solution NaNO2 Solution Nitrite_Solution->T-Mixer Coiled_Reactor Cooled Coiled Reactor T-Mixer->Coiled_Reactor Hydrolysis_Reactor Heated Reactor for Hydrolysis Coiled_Reactor->Hydrolysis_Reactor

Figure 3: Simplified schematic of a continuous flow diazotization and hydrolysis process.

Part 4: Hydrolysis of the Diazonium Salt

The final step involves the conversion of the diazonium salt to the corresponding phenol through hydrolysis.

Rationale and Key Parameters

The C-N bond in the diazonium salt is labile and can be readily displaced by a nucleophile, in this case, water. The reaction is typically carried out by heating the aqueous solution of the diazonium salt. The evolution of nitrogen gas drives the reaction to completion.

Scale-Up Protocol for Hydrolysis
ParameterLaboratory ScalePilot Scale
Starting Material Aqueous solution of diazonium salt from 10 g anilineAqueous solution of diazonium salt from 1 kg aniline
Temperature 50-80°C50-80°C
Reaction Time 1-2 hours2-4 hours
Work-up Extraction with organic solventSteam distillation or extraction
Purification Column ChromatographyFractional Distillation or Crystallization
Expected Yield 70-80%75-85%

Detailed Protocol:

  • Transfer: The cold diazonium salt solution is slowly added to a pre-heated aqueous solution (e.g., aqueous sulfuric acid) in a separate reactor.

  • Heating: The mixture is heated to the desired temperature to initiate the hydrolysis, which is accompanied by the evolution of nitrogen gas. A controlled heating rate is crucial to manage the off-gassing.

  • Completion: The reaction is considered complete when the evolution of nitrogen ceases.

  • Isolation: The product can be isolated by cooling the reaction mixture and extracting with a suitable organic solvent (e.g., toluene or ethyl acetate). For larger scales, steam distillation can be an effective purification method.

  • Final Purification: The crude product is then purified by fractional vacuum distillation or by crystallization.

In-Process Controls and Analytics
  • Reaction Monitoring: The disappearance of the diazonium salt can be monitored by UV-Vis spectroscopy or by quenching an aliquot with a coupling agent (e.g., 2-naphthol) and observing the disappearance of the resulting azo dye.

  • Final Product Analysis: The purity of the final product, 2-Fluoro-4-(trifluoromethoxy)phenol, should be determined by GC and HPLC. The structure should be confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Safety and Hazard Analysis

A thorough safety assessment is critical for the scale-up of this synthesis.

StepKey HazardsMitigation Strategies
Trifluoromethoxylation High pressure, corrosive anhydrous HF, toxic CCl4.Use of appropriate high-pressure equipment, proper material selection (Hastelloy), scrubber for HF, controlled venting, use of personal protective equipment (PPE).
Fluorination Selectfluor® is a strong oxidizing agent.Controlled addition, temperature monitoring, use of appropriate PPE.
Diazotization Thermally unstable and potentially explosive diazonium salts, exothermic reaction, evolution of nitrogen gas.Strict temperature control (<5°C), use of a reliable cooling system, slow addition of reagents, in-situ use of the diazonium salt, quenching of excess nitrous acid, consideration of continuous flow processing for large scales.[4]
Hydrolysis Vigorous evolution of nitrogen gas.Controlled heating, adequate reactor headspace, proper venting to a safe location.

Conclusion

The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol is a multi-step process that requires careful planning and execution for a successful and safe scale-up. The proposed route, starting from 4-aminophenol, offers a viable pathway for industrial production. Key considerations for scale-up include the use of specialized equipment for high-pressure reactions, meticulous temperature control during the hazardous diazotization step, and the potential implementation of continuous flow technology to enhance safety and efficiency. Robust in-process controls and analytical methods are essential to ensure the quality and purity of the final product.

References

  • Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]

  • Science Info. (2022). Balz–Schiemann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Google Patents. (n.d.). US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds.
  • Maximum Academic Press. (2023). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of organic chemistry, 68(12), 4693–4699.
  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • PubMed. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor.
  • ResearchGate. (n.d.).
  • TCI Chemicals. (n.d.).
  • ACS Sustainable Chemistry & Engineering. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • MDPI. (n.d.).
  • Assessing the possibilities of designing a unified multistep continuous flow synthesis pl
  • ResearchGate. (n.d.). Guide for the Safe Handling of Tetrafluoroethylene (2017).
  • The Journal of Organic Chemistry. (n.d.). Ahead of Print.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • Master Organic Chemistry. (2018).
  • ResearchGate. (n.d.).
  • YouTube. (2021). Prevent thermal runaway with the Lithium-Ion Risk Prevention System.
  • ResearchGate. (n.d.). ChemInform Abstract: Beyond the Balz-Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources | Request PDF.
  • ResearchGate. (n.d.). Controlled multistep synthesis in a three-phase droplet reactor.
  • ResearchGate. (n.d.). (PDF)
  • Wikipedia. (n.d.). Aniline.
  • Scientific Update. (2019). The Balz-Schiemann Reaction.
  • YouTube. (2021). Prevent thermal runaway with the Lithium-Ion Risk Prevention System.
  • Chemistry LibreTexts. (2020). 15.

Sources

Method

Application Notes and Protocols: Leveraging 2-Fluoro-4-(trifluoromethoxy)phenol in the Synthesis of Novel Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Strategic Advantage of Fluorination in Modern Agrochemicals The introduction of fluorine and fluorinated moieties into organic mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Advantage of Fluorination in Modern Agrochemicals

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern agrochemical design. These substitutions can profoundly influence a compound's physicochemical and biological properties, often leading to enhanced efficacy, metabolic stability, and improved environmental profiles. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its high lipophilicity and resistance to metabolic degradation. When combined with a fluoro-substituted aromatic core, as in 2-Fluoro-4-(trifluoromethoxy)phenol, a versatile building block for novel herbicides and fungicides emerges.

This guide provides detailed application notes and synthetic protocols for the use of 2-Fluoro-4-(trifluoromethoxy)phenol in the preparation of a potential phenoxyacetic acid-based herbicide and a triazole-based fungicide. The methodologies are based on established and reliable chemical transformations, offering a practical framework for researchers in the field of agrochemical synthesis.

PART 1: Synthesis of a Novel Phenoxyacetic Acid Herbicide

Phenoxyacetic acids are a well-established class of systemic herbicides that mimic the action of the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants[1][2]. The following protocol details the synthesis of a novel phenoxyacetic acid derivative from 2-Fluoro-4-(trifluoromethoxy)phenol via a two-step process involving a Williamson ether synthesis followed by ester hydrolysis.

Protocol 1: Synthesis of Ethyl 2-(2-fluoro-4-(trifluoromethoxy)phenoxy)acetate

This procedure outlines the formation of the ether linkage between 2-Fluoro-4-(trifluoromethoxy)phenol and ethyl chloroacetate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Fluoro-4-(trifluoromethoxy)phenol175277-76-6196.1010
Ethyl chloroacetate105-39-5122.5512
Potassium carbonate (anhydrous)584-08-7138.2115
Acetone (anhydrous)67-64-158.0850 mL
Dichloromethane75-09-284.93As needed
Saturated aqueous sodium bicarbonateN/AN/AAs needed
BrineN/AN/AAs needed
Anhydrous magnesium sulfate7487-88-9120.37As needed

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-4-(trifluoromethoxy)phenol (1.96 g, 10 mmol) and anhydrous acetone (50 mL).

  • Stir the mixture until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.

  • Add ethyl chloroacetate (1.47 g, 12 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl 2-(2-fluoro-4-(trifluoromethoxy)phenoxy)acetate.

Protocol 2: Hydrolysis to 2-(2-fluoro-4-(trifluoromethoxy)phenoxy)acetic Acid

This protocol describes the conversion of the synthesized ester to the corresponding carboxylic acid, the active herbicidal compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Ethyl 2-(2-fluoro-4-(trifluoromethoxy)phenoxy)acetateN/A282.198
Ethanol64-17-546.0740 mL
Sodium hydroxide1310-73-240.0016
2 M Hydrochloric acidN/AN/AAs needed
Diethyl ether60-29-774.12As needed
Anhydrous sodium sulfate7757-82-6142.04As needed

Step-by-Step Procedure:

  • Dissolve ethyl 2-(2-fluoro-4-(trifluoromethoxy)phenoxy)acetate (2.26 g, 8 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Prepare a solution of sodium hydroxide (0.64 g, 16 mmol) in water (10 mL) and add it to the flask.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the hydrolysis is complete, remove the ethanol under reduced pressure.

  • Dissolve the remaining aqueous solution in water (20 mL) and cool in an ice bath.

  • Acidify the solution to pH 2 by the dropwise addition of 2 M hydrochloric acid. A white precipitate should form.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-(2-fluoro-4-(trifluoromethoxy)phenoxy)acetic acid as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 1: Synthetic pathway to a novel phenoxyacetic acid herbicide.

PART 2: Synthesis of a Novel Triazole Fungicide

Triazole fungicides are a major class of agricultural fungicides that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes[3][4][5]. The following protocols describe a two-step synthesis of a potential triazole fungicide from 2-Fluoro-4-(trifluoromethoxy)phenol.

Protocol 3: Synthesis of 1-(2-Chloroethoxy)-2-fluoro-4-(trifluoromethoxy)benzene

This protocol details the synthesis of the key chloroethoxy intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Fluoro-4-(trifluoromethoxy)phenol175277-76-6196.1010
1-Bromo-2-chloroethane107-04-0143.4315
Sodium hydroxide1310-73-240.0012
Ethanol64-17-546.0750 mL
Water7732-18-518.0210 mL
Diethyl ether60-29-774.12As needed
Anhydrous sodium sulfate7757-82-6142.04As needed

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.48 g, 12 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add 2-Fluoro-4-(trifluoromethoxy)phenol (1.96 g, 10 mmol) to the basic solution and stir until a clear solution is obtained.

  • Add 1-bromo-2-chloroethane (2.15 g, 15 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (30 mL) to the residue and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1-(2-chloroethoxy)-2-fluoro-4-(trifluoromethoxy)benzene.

Protocol 4: Synthesis of 1-(2-(2-Fluoro-4-(trifluoromethoxy)phenoxy)ethyl)-1H-1,2,4-triazole

This protocol describes the final step of the fungicide synthesis via N-alkylation of 1,2,4-triazole.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
1-(2-Chloroethoxy)-2-fluoro-4-(trifluoromethoxy)benzeneN/A258.598
1,2,4-Triazole288-88-069.0710
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 (as NaH)10
Anhydrous Dimethylformamide (DMF)68-12-273.0940 mL
Ethyl acetate141-78-688.11As needed
Saturated aqueous ammonium chlorideN/AN/AAs needed
BrineN/AN/AAs needed
Anhydrous sodium sulfate7757-82-6142.04As needed

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.40 g of 60% dispersion, 10 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1,2,4-triazole (0.69 g, 10 mmol) in anhydrous DMF (20 mL).

  • Slowly add the 1,2,4-triazole solution to the sodium hydride suspension at 0 °C. Stir the mixture for 30 minutes at this temperature, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add a solution of 1-(2-chloroethoxy)-2-fluoro-4-(trifluoromethoxy)benzene (2.07 g, 8 mmol) in a small amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 10-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 40 mL) and brine (40 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-(2-(2-fluoro-4-(trifluoromethoxy)phenoxy)ethyl)-1H-1,2,4-triazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The introduction of both a fluorine atom and a trifluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of bioactive molecules, making this compound a key intermediate in modern drug discovery.[1]

However, the synthesis is not without its challenges. The presence of multiple activating and deactivating groups on the aromatic ring can lead to issues with regioselectivity, over-reaction, and the formation of persistent impurities. This guide moves beyond simple protocols to explain the chemical principles behind common synthetic problems and provides robust, field-tested solutions in a direct question-and-answer format.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol typically proceeds via one of two main strategies: the functionalization of a pre-existing phenol or the conversion of an aniline precursor. Each pathway presents a unique set of potential side reactions and byproducts that must be carefully managed.

Synthesis_Pathways cluster_0 Route A: Electrophilic Fluorination cluster_1 Route B: Diazotization-Hydrolysis A_Start 4-(Trifluoromethoxy)phenol A_Reagent + Electrophilic Fluorinating Agent (e.g., Selectfluor®) A_Start->A_Reagent A_Product Desired Product: 2-Fluoro-4-(trifluoromethoxy)phenol A_Reagent->A_Product A_Byproduct Isomeric Byproduct: 3-Fluoro-4-(trifluoromethoxy)phenol A_Reagent->A_Byproduct Target 2-Fluoro-4-(trifluoromethoxy)phenol B_Start 2-Fluoro-4-(trifluoromethoxy)aniline B_Step1 1. Diazotization (NaNO₂, H₂SO₄, <10°C) B_Start->B_Step1 B_Intermediate Diazonium Salt Intermediate B_Step1->B_Intermediate B_Step2 2. Hydrolysis (Heat, H₂O) B_Intermediate->B_Step2 B_Product Desired Product: 2-Fluoro-4-(trifluoromethoxy)phenol B_Step2->B_Product

Caption: Common synthetic routes to 2-Fluoro-4-(trifluoromethoxy)phenol.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis, providing explanations for the formation of common byproducts and actionable troubleshooting steps.

Q1: My reaction produced a mixture of isomers that are difficult to separate. How can I identify and prevent the formation of 3-Fluoro-4-(trifluoromethoxy)phenol?

A1: Cause & Identification: This is the most common issue when using the electrophilic fluorination route (Route A) starting from 4-(trifluoromethoxy)phenol. Both the hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are ortho-, para- directing. Since the para position is blocked, electrophilic attack will occur at one of the ortho positions. The strongly activating -OH group directs to positions 2 and 6, while the weakly deactivating -OCF₃ group directs to positions 3 and 5. The result is a competition, often leading to a mixture of the desired 2-fluoro and the undesired 3-fluoro isomers.[2]

Identification is best achieved using ¹⁹F NMR spectroscopy, where the two isomers will have distinct chemical shifts, or by GC-MS, where they may have slightly different retention times.

Troubleshooting & Prevention: Controlling regioselectivity is key. While completely eliminating the 3-fluoro isomer is difficult, its formation can be minimized by adjusting reaction parameters.

ParameterRecommendation for Higher 2-Fluoro SelectivityRationale
Solvent Use a non-polar, aprotic solvent (e.g., Toluene, Dichloromethane).Polar or protic solvents can stabilize the transition state leading to the 3-fluoro isomer. Some deoxyfluorination reactions show poor results in polar solvents like MeCN.[2]
Temperature Run the reaction at the lowest feasible temperature.Lower temperatures increase the kinetic control of the reaction, favoring substitution at the more activated position ortho to the hydroxyl group.
Fluorinating Agent Use a sterically bulky fluorinating agent.A larger reagent will preferentially attack the less sterically hindered position 2, which is adjacent to the smaller fluorine atom in the starting material.
Protecting Group Consider protecting the hydroxyl group.Protecting the phenol (e.g., as a methyl ether) and performing the fluorination, followed by deprotection, can alter the directing effects. However, this adds steps to the synthesis.[2]
Q2: My mass spectrometry data shows a peak corresponding to a di-fluorinated product. Why is this happening and how can I stop it?

A2: Cause & Identification: The formation of a di-fluorinated byproduct, such as 2,6-Difluoro-4-(trifluoromethoxy)phenol, is a classic case of over-reaction. The initial product, 2-Fluoro-4-(trifluoromethoxy)phenol, is still an activated aromatic ring and can undergo a second fluorination, especially if excess fluorinating agent is used or the reaction is run for too long.[3] This is particularly prevalent in reactions involving highly reactive electrophilic fluorinating agents.

Overreaction_Pathway Start 4-(Trifluoromethoxy)phenol Reagent + F⁺ Start->Reagent Product Desired Product: 2-Fluoro-4-(trifluoromethoxy)phenol Reagent->Product Desired Reaction Byproduct Over-reaction Byproduct: 2,6-Difluoro-4-(trifluoromethoxy)phenol Reagent->Byproduct Side Reaction (Excess F⁺) Product->Reagent

Caption: Pathway showing the formation of a di-fluorinated byproduct.

Troubleshooting & Prevention:

  • Control Stoichiometry: Carefully control the stoichiometry of your fluorinating agent. Use no more than 1.0-1.1 equivalents. For radical reactions, using an excess of the aromatic substrate is often necessary to prevent over-reaction.[4][5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC), GC, or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-fluorinated product.

  • Slow Addition: Add the fluorinating agent slowly or in portions to the reaction mixture. This keeps the instantaneous concentration of the reagent low, disfavoring the second fluorination event.

Q3: I am using the diazotization route (Route B) and my yield is low, with a lot of dark, tarry material. What are these impurities?

A3: Cause & Identification: This issue stems from the inherent instability of the 2-fluoro-4-(trifluoromethoxy)benzenediazonium intermediate. If the temperature of the diazotization step rises above 10°C, the diazonium salt can decompose or undergo unwanted side reactions before it can be hydrolyzed to the phenol.[6][7] The resulting dark, insoluble material is often a complex mixture of azo-coupled polymers and other decomposition products.

Another potential byproduct is a Sandmeyer-type product. If you are using HCl or another halogen acid to generate nitrous acid, the diazonium group can be displaced by the halide (e.g., Cl⁻), leading to the formation of 2-Fluoro-1-chloro-4-(trifluoromethoxy)benzene.[8]

Troubleshooting & Prevention:

  • Strict Temperature Control: This is the most critical parameter. Maintain the temperature of the diazotization reaction between 0°C and 5°C at all times using an ice/salt bath.

  • Use Sulfuric Acid: Using sulfuric acid instead of hydrochloric acid for the diazotization minimizes the risk of forming halogenated byproducts, as the bisulfate anion (HSO₄⁻) is a much weaker nucleophile than Cl⁻.[6][7]

  • Immediate Use: Use the diazonium salt solution immediately in the subsequent hydrolysis step. Do not let it stand, even at low temperatures.

  • Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous temperature throughout the reaction vessel and prevent localized overheating during the addition of sodium nitrite.

Q4: How do I effectively remove unreacted starting material and other polar impurities from my final product?

A4: Purification Protocol: A robust purification strategy leverages the acidic nature of the phenolic product. An acid-base extraction is highly effective at separating the desired phenol from non-acidic impurities. This is often followed by column chromatography for final polishing.

Step-by-Step Purification Protocol:

  • Reaction Quench: After the reaction is complete, quench it by slowly adding it to a beaker of cold water.

  • Organic Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

  • Base Wash (Key Step): Wash the combined organic layers with a 1 M sodium hydroxide (NaOH) solution. The desired phenolic product will deprotonate to form the sodium phenoxide salt, which is soluble in the aqueous layer. Non-acidic byproducts and unreacted starting materials (if they are not phenols) will remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer , as it contains your product. The organic layer can be discarded.

  • Acidification & Re-extraction: Cool the aqueous layer in an ice bath and slowly acidify it with 2 M HCl until the pH is ~2. The phenoxide will be protonated back to the neutral phenol, which will often precipitate or form an oil. Extract this aqueous layer again with fresh ethyl acetate or dichloromethane (3x volumes).

  • Final Wash & Dry: Combine the new organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration & Chromatography: Filter off the drying agent and concentrate the solvent under reduced pressure. If further purification is needed, the crude product can be purified by flash column chromatography on silica gel.[9][10]

References

  • Tashiro, M., & Nakayama, G. (1991). Process for preparing 2-chloro-4-fluorophenol. (U.S. Patent No. 5,053,557). U.S.
  • Stepanov, A. E., et al. (2010). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126. [Link]

  • Bayer AG. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (European Patent No. EP0019388A1).
  • Dinglasan-Panlilio, M. J., & Mabury, S. A. (2006). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology, 40(5), 1447–1453. [Link]

  • Zheng, X., & Xu, Y. (2009). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. (Chinese Patent No. CN100534973C).
  • Fujiwara, Y., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(9), 1108–1118. [Link]

  • Huang, C., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(3), 733–746. [Link]

  • Ponomarenko, M. V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

  • Soken Chemical & Engineering Co., Ltd. (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved February 7, 2026, from [Link]

  • Harada, K., et al. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. (U.S. Patent No. 5,892,126). U.S.
  • Tang, P. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine. Harvard University. [Link]

  • Johnson, E. L., & Jiao, J. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1134. [Link]

  • ResearchGate. (n.d.). Synthesis of a Series of Fluorinated Boronate Compounds and Their Use as Additives in Lithium Battery Electrolytes. Retrieved February 7, 2026, from [Link]

  • Jelier, B. J., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Chimia, 72(9), 586–592. [Link]

  • Organic Syntheses. (n.d.). 4-(TRIFLUOROMETHYL)ANDROST-4-ENE-3,17-DIONE. Retrieved February 7, 2026, from [Link]

  • Journal of Fluorine Chemistry. (2023). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Journal of Fluorine Chemistry, 265, 110077. [Link]

  • Organic Syntheses. (n.d.). FLUOROMETHYL PHENYL SULFONE. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Optimizing reaction conditions for the O-alkylation of electron-deficient phenols

Welcome to our dedicated technical support center for the O-alkylation of electron-deficient phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the O-alkylation of electron-deficient phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this critical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Introduction: The Challenge of Electron-Deficient Phenols

Electron-deficient phenols, such as nitrophenols, cyanophenols, and halogenated phenols, present a unique set of challenges in O-alkylation reactions. While their increased acidity (lower pKa) facilitates deprotonation to the corresponding phenoxide, this enhanced nucleophilicity can also lead to undesired side reactions. Furthermore, the electron-withdrawing groups can influence the reactivity of the aromatic ring, making a thorough understanding of reaction parameters essential for success. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning the O-alkylation of an electron-deficient phenol.

Q1: What is the most reliable method for O-alkylation of electron-deficient phenols?

For most applications, the Williamson ether synthesis remains the most robust and widely used method.[1][2] It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent with a good leaving group.[2][3]

Q2: How do I choose the right base for my reaction?

The choice of base is critical and depends on the pKa of your specific electron-deficient phenol. A general guideline is to use a base with a conjugate acid pKa that is at least 2-3 units higher than the pKa of the phenol to ensure complete deprotonation.

  • For moderately electron-deficient phenols (e.g., 4-chlorophenol): Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient.[4]

  • For highly electron-deficient phenols (e.g., 2,4-dinitrophenol): Stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally required.[5] In some cases, even stronger bases like sodium hydride (NaH) may be used, but with caution due to potential side reactions.[6]

Q3: What are the best solvents for this reaction?

Polar aprotic solvents are generally the best choice as they effectively solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.[7] Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)[7]

  • Acetonitrile (MeCN)

Q4: Can I use secondary or tertiary alkyl halides as my alkylating agent?

It is strongly advised to avoid secondary and especially tertiary alkyl halides. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[2][8]

  • Secondary alkyl halides will often lead to a significant amount of the competing E2 elimination product.[9]

  • Tertiary alkyl halides will almost exclusively undergo elimination.[6]

For the introduction of secondary or tertiary alkyl groups, alternative methods like the Mitsunobu reaction should be considered.[10]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting your O-alkylation reactions.

Problem 1: Low or No Conversion of Starting Phenol

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted phenol.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenol.

    • Solution: Switch to a stronger base. For instance, if K₂CO₃ fails, try NaOH or KOH. Ensure you are using at least one equivalent of the base.

  • Poor Solubility: The phenoxide salt may not be soluble in the chosen solvent.

    • Solution: Consider switching to a more polar solvent like DMF or DMSO. Gentle heating can also improve solubility.

  • Inactive Alkylating Agent: The alkylating agent may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent or purify it before use. Alkyl halides can be particularly susceptible to degradation.

  • Insufficient Temperature or Reaction Time: The reaction may be sluggish under the current conditions.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extend the reaction time as needed.

Problem 2: Formation of a Major Byproduct (C-Alkylation)

Symptoms: Isolation of a product where the alkyl group is attached to the aromatic ring instead of the oxygen.

Potential Causes & Solutions:

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[7] C-alkylation is a common side reaction, particularly with electron-rich phenols, but it can also occur with electron-deficient systems under certain conditions.

  • Solvent Effects: Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more accessible for attack.[7]

    • Solution: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[7]

  • Counter-ion Effects: The nature of the cation can influence the O/C alkylation ratio.

    • Solution: Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). PTCs can help to "shield" the phenoxide oxygen, promoting O-alkylation.[11]

Problem 3: Formation of an Elimination Product

Symptoms: Identification of an alkene derived from the alkylating agent.

Potential Causes & Solutions:

This is a common issue when using sterically hindered or secondary alkyl halides.[2][9]

  • Steric Hindrance: The phenoxide, acting as a base, removes a proton from the alkyl halide, leading to elimination.

    • Solution: If possible, switch to a primary alkyl halide. If a secondary alkyl group is required, consider using an alkylating agent with a better leaving group (e.g., a tosylate or mesylate) which can sometimes favor substitution over elimination. Alternatively, the Mitsunobu reaction provides a good alternative for installing secondary alkyl groups.[10]

Experimental Protocols & Data

General Protocol for Williamson Ether Synthesis of an Electron-Deficient Phenol

This protocol provides a starting point for the O-alkylation of a generic electron-deficient phenol.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the electron-deficient phenol (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Base Addition: Add the appropriate base (e.g., K₂CO₃, 1.5 eq.) to the solution.

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Alkylating Agent Addition: Add the alkylating agent (1.1 eq.) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Recommended Base and Solvent Combinations
Phenol TypeExampleRecommended BaseRecommended Solvent
Moderately Electron-Deficient4-NitrophenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile
Highly Electron-Deficient2,4-DinitrophenolNaOH, KOHDMSO, DMF
Sterically Hindered2,6-DichlorophenolNaH, K₂CO₃THF, DMF

Mechanistic Insights & Visualizations

A clear understanding of the reaction mechanism is paramount for effective troubleshooting and optimization.

Williamson Ether Synthesis Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the phenol to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack (SN2): The phenoxide ion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

Williamson_Ether_Synthesis Phenol Electron-Deficient Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base Base Base (B:) Byproduct1 Conjugate Acid (BH⁺) Base->Byproduct1 TransitionState Sₙ2 Transition State [Ar---O---R---X]⁻ Phenoxide->TransitionState + R-X AlkylHalide Alkylating Agent (R-X) AlkylHalide->TransitionState Ether Product (Ar-O-R) TransitionState->Ether Byproduct2 Leaving Group (X⁻) TransitionState->Byproduct2 - X⁻

Caption: General mechanism of the Williamson ether synthesis.

Troubleshooting Workflow

When faced with a challenging reaction, a systematic approach is key.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckPurity Verify Purity of Starting Materials Start->CheckPurity IncompleteConversion Incomplete Conversion? CheckPurity->IncompleteConversion StrongerBase Increase Base Strength (e.g., K₂CO₃ → NaOH) IncompleteConversion->StrongerBase Yes SideProduct Major Side Product? IncompleteConversion->SideProduct No IncreaseTempTime Increase Temperature or Reaction Time StrongerBase->IncreaseTempTime Success Optimized Reaction IncreaseTempTime->Success C_Alkylation C-Alkylation? SideProduct->C_Alkylation Yes Elimination Elimination? SideProduct->Elimination No ChangeSolvent Switch to Polar Aprotic Solvent (DMF, DMSO) C_Alkylation->ChangeSolvent Yes C_Alkylation->Elimination No UsePTC Add Phase Transfer Catalyst ChangeSolvent->UsePTC UsePTC->Success PrimaryHalide Use Primary Alkyl Halide Elimination->PrimaryHalide Yes Mitsunobu Consider Mitsunobu Reaction Elimination->Mitsunobu No PrimaryHalide->Success Mitsunobu->Success

Caption: A workflow for troubleshooting O-alkylation reactions.

References

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2025). ResearchGate. [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc.[Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. (2021). PubMed Central. [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025). ResearchGate. [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes. (2011). PharmaXChange.info. [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View. (2025). ResearchGate. [Link]

  • Reactions of Phenols. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Phenol - Wikipedia. Wikipedia. [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. : r/chemistry. (2016). Reddit. [Link]

  • US2841623A - Process for the alkylation of phenols.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Platteville. [Link]

Sources

Troubleshooting

Preventing side-product formation in the halogenation of trifluoromethoxyphenols

Technical Support Center: Halogenation of Trifluoromethoxyphenols Current Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Side-Product Formation & Regioselectivity Control Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenation of Trifluoromethoxyphenols Current Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Side-Product Formation & Regioselectivity Control

Welcome to the Application Support Center

User Profile: Senior Researcher / Medicinal Chemist Substrate Class: Trifluoromethoxyphenols (


-phenols)
Reaction Class:  Electrophilic Aromatic Substitution (Halogenation)

Executive Summary: Halogenating trifluoromethoxyphenols presents a unique duality: the phenolic hydroxyl (-OH) strongly activates the ring, promoting rapid reaction, while the trifluoromethoxy group (-


) exerts a strong inductive electron-withdrawing effect (

) yet acts as an ortho/para director via resonance. This electronic "push-pull" often leads to three critical failure modes:
  • Poly-halogenation: Inability to stop at the mono-substituted product.

  • Regio-scrambling: Poor selectivity between ortho and para isomers.

  • Oxidative Degradation: Formation of quinones and tarry polymerization products.

This guide provides mechanistic insights and validated protocols to suppress these side products.

Module 1: Troubleshooting Poly-halogenation

Issue: "I am targeting the mono-bromo derivative, but I keep generating 10-15% of the di-bromo species."

Root Cause Analysis: The product of the first halogenation (e.g., 2-bromo-4-trifluoromethoxyphenol) remains highly activated because the -OH group’s activation potential (


) overwhelms the deactivating effect of the incoming halogen. If the reaction kinetics are not diffusion-controlled, the local concentration of halogenating agent will react with the product before mixing with the remaining starting material.

Corrective Actions:

ParameterRecommendationMechanistic Rationale
Reagent Selection Switch to NBS/NCS Elemental halogens (

) are too aggressive. N-halosuccinimides provide a controlled release of the electrophile (

).
Solvent System Use HFIP or MeCN Hexafluoroisopropanol (HFIP) forms a H-bond network with the phenol, effectively "caging" it and modulating reactivity via the specific solvation of the transition state [1].
Addition Protocol Inverse Addition Add the NBS solution dropwise to the phenol solution (not solid NBS dumping). This keeps the oxidant concentration constantly low relative to the substrate.
Temperature -10°C to 0°C Lowering temperature discriminates between the activation energy barriers of the first and second halogenation events.

Visual Workflow: Controlling Stoichiometry

PolyhalogenationControl Start Start: Poly-halogenation Detected CheckReagent Are you using elemental X2? Start->CheckReagent SwitchNBS Action: Switch to NBS/NCS CheckReagent->SwitchNBS Yes CheckSolvent Is solvent non-polar (DCM/CCl4)? CheckReagent->CheckSolvent No SwitchNBS->CheckSolvent SwitchPolar Action: Switch to MeCN or HFIP (Increases selectivity) CheckSolvent->SwitchPolar Yes CheckTemp Is Temp > 20°C? CheckSolvent->CheckTemp No SwitchPolar->CheckTemp CoolDown Action: Cool to -10°C CheckTemp->CoolDown Yes Success Outcome: Mono-halogenated Product CheckTemp->Success No CoolDown->Success

Figure 1: Decision tree for mitigating poly-halogenation events.

Module 2: Controlling Regioselectivity (Ortho vs. Para)

Issue: "I need the para-isomer, but the


 group seems to be directing ortho, or I'm getting a statistical mix."

Mechanistic Insight: The


 group is lipophilic and bulky, but the -OH group dictates the orientation.
  • Para-attack: Generally favored by sterics, but if the para-position is blocked by the

    
     (in meta-substituted phenols), the electrophile is forced ortho.
    
  • Ortho-attack: Can be favored by H-bonding interactions between the phenolic proton and the incoming reagent (e.g., NBS-amine complexes).

Technical Guidance:

  • To Favor Para-Halogenation:

    • Steric Bulk: Use a bulky solvent like HFIP. The solvation shell around the -OH group increases the effective steric hindrance at the ortho positions, pushing the electrophile to the para position [2].

    • Substrate Modification: If possible, use a transient bulky protecting group (e.g., TIPS) on the oxygen, halogenate, and deprotect.

  • To Favor Ortho-Halogenation:

    • Amine Catalysis: Use secondary amines (e.g., diisopropylamine, 5-10 mol%) with NBS. This forms an N-bromoammonium species that H-bonds with the phenol, delivering the bromine intramolecularly to the ortho position [3].

Module 3: Preventing Oxidative Degradation (Quinones)

Issue: "My reaction mixture turns dark black/brown within minutes, and yield is low."

Diagnosis: You are witnessing the oxidation of the phenol to a quinone or quinhydrone complex.[1] Phenols are electron-rich and susceptible to Single Electron Transfer (SET) oxidation by N-halo compounds, generating phenoxy radicals that polymerize or oxidize further.

Prevention Protocol:

  • Degas Solvents: Radical pathways are accelerated by dissolved oxygen. Sparge solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Light Exclusion: NBS/NCS reactions can become radical chain reactions under ambient light. Wrap the flask in aluminum foil.

  • Scavengers: Add a radical scavenger if the mechanism is purely electrophilic, though this is risky as it may inhibit the halogenation if it proceeds via a radical mechanism. A safer bet is strictly controlling pH; keep the reaction neutral or slightly acidic (using

    
    ) to prevent phenoxide formation, which is more easily oxidized.
    

Visual Mechanism: Quinone Formation vs. Halogenation

OxidationPathways cluster_Main Desired Pathway (Ionic) cluster_Side Side Pathway (Radical/SET) Phenol OCF3-Phenol Complex Sigma-Complex Phenol->Complex Polar Solvent (Low Temp) Radical Phenoxy Radical Phenol->Radical Light/O2 (SET Oxidation) NBS NBS/NCS NBS->Complex NBS->Radical Product Halogenated Phenol Complex->Product -H+ Quinone Ortho/Para Quinone (Black Tar) Radical->Quinone Polymerization

Figure 2: Divergent pathways. Light and Oxygen promote the red (side) pathway.

Validated Experimental Protocol

Method: Regioselective Monobromination of 2-Trifluoromethoxyphenol Objective: Synthesis of 4-bromo-2-(trifluoromethoxy)phenol with <5% dibromo side-product.

Reagents:

  • Substrate: 2-(trifluoromethoxy)phenol (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or HFIP (0.1 M concentration)

  • Catalyst:

    
     (10 mol%) - Optional, buffers pH to prevent oxidation.
    

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the phenol and MeCN. Sparge with Argon for 10 mins.

  • Temperature Control: Cool the solution to -10°C (ice/acetone bath).

  • Reagent Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise over 30 minutes via syringe pump or addition funnel. Do not dump solid NBS.

  • Monitoring: Stir at -10°C. Monitor via TLC or HPLC every 30 mins. Look for the disappearance of SM.

  • Quench: Once conversion >95%, quench immediately with 10% aqueous

    
     (sodium thiosulfate) to destroy unreacted NBS and prevent post-reaction over-bromination.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[2][3] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[2][3]

  • Yeung, Y.-Y. (2018).[4][5] Ammonium Salt-Catalyzed Highly Ortho-Selective Halogenation of Phenols and Anilines. ACS Catalysis, 8(5), 4033–4043.

  • Eymur, S., et al. (2013). Selective Bromination of Phenols using NBS in the Presence of Secondary Amines. Tetrahedron Letters, 54(22), 2845-2847.

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Arylboronic Acids

Topic: Strategies to Minimize Homocoupling in Fluorinated Substrates Document ID: TSC-SUZ-FL-004 Last Updated: February 7, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary: The Fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Minimize Homocoupling in Fluorinated Substrates Document ID: TSC-SUZ-FL-004 Last Updated: February 7, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The Fluorine Challenge

Fluorinated arylboronic acids present a unique paradox in Suzuki-Miyaura coupling. While the electron-withdrawing nature of fluorine should theoretically accelerate transmetallation, it simultaneously destabilizes the C-B bond and renders the substrate hypersensitive to side reactions.

The most persistent failure mode is oxidative homocoupling (yielding Ar-Ar dimers instead of Ar-Ar'), which is frequently misdiagnosed as catalyst deactivation. For polyfluorinated substrates (e.g., pentafluorophenylboronic acid), protodeboronation competes aggressively with the catalytic cycle.

This guide provides a root-cause analysis and validated mitigation strategies, moving beyond "standard conditions" to protocols specifically engineered for electron-deficient fluorinated species.

Module 1: The Oxygen Interception (Oxidative Homocoupling)

The Problem

Homocoupling of arylboronic acids is primarily driven by molecular oxygen. In the presence of


, the Palladium(0) species or the transmetallated Pd(II) intermediate is oxidized, creating a peroxo-palladium species that facilitates the coupling of two boronic acid molecules.

Mechanism of Failure:

  • Standard Cycle:

    
    .
    
  • Oxygen Interception:

    
     reacts with 
    
    
    
    species to form superoxo- or peroxo-complexes. These species act as oxidants, consuming the boronic acid to form the homodimer (Ar-Ar) and regenerating Pd(II), effectively short-circuiting the cross-coupling cycle.
Visualizing the Competing Pathways

SuzukiHomocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Ar Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Ar'-B(OH)2) PdII_Ar->TransMet  Normal Path PeroxoPd Peroxo-Pd Species PdII_Ar->PeroxoPd  + O2 PdII_Biaryl Pd(II)-Ar-Ar' TransMet->PdII_Biaryl Product Cross-Coupled Product (Ar-Ar') PdII_Biaryl->Product Product->Pd0 Regeneration O2_Entry O2 Contamination HomoProduct Homocoupling Impurity (Ar'-Ar') PeroxoPd->HomoProduct  + 2nd Ar'-B(OH)2 HomoProduct->Pd0

Figure 1: The "Oxygen Short-Circuit." Oxygen intercepts the catalytic cycle, converting the boronic acid into a homodimer before it can couple with the aryl halide.

Troubleshooting Protocol: Advanced Degassing

Do not rely on simple balloon purging for fluorinated substrates.

Q: I used a balloon of Argon, but I still see 15% homocoupling. Why? A: Balloon cycling (vacuum/backfill) removes headspace gas but is inefficient at removing dissolved oxygen in polar solvents (DMF, Dioxane, Water) often used for Suzuki couplings.

The Fix: Subsurface Sparging

  • Setup: Equip the reaction vessel with a long needle or glass dispersion tube submerged directly into the solvent.

  • Process: Bubble Nitrogen or Argon vigorously through the solvent for 15–20 minutes prior to adding the catalyst.

  • Maintenance: Maintain a positive pressure of inert gas during the reaction.

  • Additive: For extremely sensitive cases, add Potassium Formate (HCOOK) (0.1–0.2 equiv). It acts as a sacrificial reductant, scavenging trace Pd(II) formed by oxidation and returning it to the active Pd(0) state [1].

Module 2: Kinetic Control (The "Slow-Release" Strategy)

The Problem

Homocoupling is often second-order with respect to the boronic acid concentration. If the concentration of the boronic acid is high relative to the oxidative addition complex (


), the probability of two Boron species interacting (or a second transmetallation event) increases.
Protocol: Controlled Addition

Instead of dumping all reagents at


, use a syringe pump to keep the instantaneous concentration of the fluorinated boronic acid low.
ParameterStandard BatchKinetic Controlled (Recommended)
Boronic Acid Addition All at startDropwise over 1–2 hours
Catalyst Loading 1–5 mol%1–3 mol% (Added to Halide solution)
Base Added at startAdded at start (in Halide solution)
Homocoupling Risk High Minimal

Alternative: Chemical Slow-Release If a syringe pump is not feasible, replace the free boronic acid with a Potassium Organotrifluoroborate (


)  or a MIDA Boronate .
  • Why? These species are inactive until hydrolyzed. In the presence of water and base, they slowly release the active

    
     species in situ, mimicking the syringe pump effect chemically [2].
    

Module 3: The "Pentafluoro" Exception (Polyfluorinated Aromatics)

The Problem

Pentafluorophenylboronic acid (


) and similar polyfluorinated species are distinct. They are extremely electron-deficient, making the C-B bond prone to hydrolytic cleavage (protodeboronation) in aqueous base, yielding pentafluorobenzene (

) rather than the product.

Q: My


 reaction yielded only pentafluorobenzene. What happened? 
A:  You likely used aqueous base (e.g., 

in

). The hydroxide ion attacked the boron, and the electron-poor ring stabilized the resulting carbanion, leading to rapid protonation by water.
The Fix: Anhydrous Activation

For polyfluorinated acids, you must avoid water and use specific activators.

Recommended Protocol for


 Coupling [3]: 
  • Solvent: Toluene or Dioxane (Anhydrous).

  • Base/Activator: CsF (Cesium Fluoride) +

    
      (Silver Oxide).
    
    • Role of CsF: Fluoride activates the boronic acid without introducing protons (forming the boronate ate complex).

    • Role of

      
      : Facilitates transmetallation via a "silver effect" and can help suppress protodeboronation, though it is an oxidant (use strictly under inert atmosphere).
      
  • Catalyst:

    
     or 
    
    
    
    .

Decision Matrix: Selecting the Right Strategy

Use this workflow to determine the optimal conditions for your specific fluorinated substrate.

DecisionMatrix Start Start: Analyze Substrate IsPoly Is it Polyfluorinated? (e.g., C6F5, Tetrafluoro) Start->IsPoly Anhydrous CRITICAL: Anhydrous Conditions IsPoly->Anhydrous Yes IsSensitive Is it prone to Homocoupling? IsPoly->IsSensitive No YesPoly Yes AgCsF Use CsF + Ag2O Solvent: Toluene/Dioxane Anhydrous->AgCsF NoPoly No (Mono/Difluoro) Standard Standard Suzuki (SPhos or XPhos) IsSensitive->Standard No Mitigation Apply Mitigation Strategy IsSensitive->Mitigation Yes SlowAdd 1. Slow Addition (Syringe Pump) 2. Sparge with N2/Ar Mitigation->SlowAdd MIDA Alternative: Use MIDA Boronate or Trifluoroborate Mitigation->MIDA

Figure 2: Strategic workflow for selecting reaction conditions based on the degree of fluorination.

Frequently Asked Questions (FAQs)

Q1: Can I use


 (Heterogeneous Catalyst) to reduce homocoupling? 
A:  Yes, in some cases. Heterogeneous catalysts like Pd/C or Pd-nanoparticles often show reduced homocoupling rates because the mechanism on the surface differs from the homogeneous solution. However, leaching can still occur. If using Pd/C, ensure vigorous stirring and filtration of the catalyst immediately after reaction completion [4].

Q2: Does the choice of halide matter? A: Absolutely. Use Aryl Iodides or Bromides over Chlorides. Faster oxidative addition (using I or Br) ensures that the


 species is generated rapidly, ready to intercept the boronic acid before it can self-react. If oxidative addition is the rate-limiting step (common with Chlorides), the boronic acid accumulates, increasing homocoupling risk.

Q3: I see a "dehalogenated" byproduct alongside the homocoupling. What does this mean? A: This indicates a "Protonolysis/Second Transmetallation" pathway, common in electron-deficient systems (like bis-trifluoromethyl aromatics).[1][2]

  • Diagnosis: The Pd-Ar intermediate is being protonated (likely by water or solvent) before transmetallation.

  • Fix: Switch to anhydrous conditions (Module 3) and use a bulky, electron-rich ligand like SPhos or XPhos to accelerate the transmetallation step over the side reactions [5].

References

  • Adamo, M. F., et al. (2006). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[3] "Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride." Angewandte Chemie International Edition.

  • Korenaga, T., et al. (2005).[4] "Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid." Synthesis.

  • Menini, L., et al. (2017). "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Catalysts.

  • Klingensmith, L. M., et al. (2010).[3] "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene." Journal of the American Chemical Society.

Sources

Troubleshooting

Overcoming poor solubility of 2-Fluoro-4-(trifluoromethoxy)phenol in reaction media

Topic: Solubilization Strategies for 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 1073477-74-3) Ticket ID: F-SOL-0042 Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization Strategies for 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 1073477-74-3) Ticket ID: F-SOL-0042 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Grease Ball" Effect

You are encountering solubility issues with 2-Fluoro-4-(trifluoromethoxy)phenol (FTMP) because of a specific structural conflict. While the phenolic hydroxyl (-OH) group is polar and capable of hydrogen bonding, the trifluoromethoxy (-OCF₃) group at the para position is one of the most lipophilic substituents in medicinal chemistry—significantly more lipophilic than a standard trifluoromethyl (-CF₃) group.

The Hansch


 parameter (a measure of lipophilicity) for -OCF₃ is +1.04 , compared to +0.88 for -CF₃.[1] This "super-lipophilic" tail drags the molecule out of aqueous media, overriding the hydrophilicity of the phenol.

This guide provides three targeted workflows to overcome this:

  • Organic Synthesis: Solvent switching and H-bond activation.[1]

  • Biphasic Reactions: Phase Transfer Catalysis (PTC) to bypass solubility limits.[1]

  • Biological Assays: Formulation techniques to prevent precipitation in buffers.[1]

Troubleshooting Decision Matrix

Before modifying your protocol, identify your reaction environment using the logic flow below.

Solvent_Selection_Matrix Start Start: Define Reaction Media Q1 Is water present? Start->Q1 Organic Anhydrous Organic Phase Q1->Organic No Aqueous Aqueous / Biphasic Q1->Aqueous Yes Issue_Org Issue: Poor solubility in non-polar (Hexane/Tol) or highly polar (MeOH)? Organic->Issue_Org Sol_Org Solution: H-Bond Acceptors (THF, DMF, DMAc) Issue_Org->Sol_Org Q2 Is the reaction pH < 8? Aqueous->Q2 Acidic Yes (Neutral/Acidic) Q2->Acidic Yes Basic No (Basic pH > 10) Q2->Basic No Sol_PTC CRITICAL FAILURE POINT FTMP is protonated (neutral). Use Phase Transfer Catalysis (PTC) or Co-solvents (DMSO). Acidic->Sol_PTC Sol_Salt Solution: In-situ Salt Formation (Phenolate is water soluble) Basic->Sol_Salt

Figure 1: Decision matrix for selecting the correct solubilization strategy based on reaction pH and solvent system.[1]

Workflow A: Synthetic Chemistry (Biphasic Alkylation/Substitution)

The Problem: In standard Williamson ether synthesis or nucleophilic substitutions, FTMP remains in the organic layer (e.g., DCM, Toluene) while your base (NaOH/KOH) stays in the water. They never meet, leading to stalled reactions or the need for harsh dipolar aprotic solvents (DMF) which are hard to remove.

The Solution: Phase Transfer Catalysis (PTC).[1][2][3] This is the "Gold Standard" for lipophilic phenols.[1]

Mechanism of Action

Because FTMP is weakly acidic (estimated pKa ~7.8–8.2 due to the electron-withdrawing ortho-F and para-OCF₃), it can be deprotonated.[1] However, the resulting phenolate is "soft" and lipophilic. A quaternary ammonium catalyst (


) transports the phenolate from the aqueous interface into the organic phase where the reaction occurs.
Protocol: PTC-Mediated Alkylation [1][3]
ComponentRecommendationRationale
Solvent Toluene or DCM (5 vol)Excellent solubility for neutral FTMP; forms distinct layer with water.[1]
Base 30% aq.[1] NaOH or KOH (3 eq)High concentration forces deprotonation at the interface.[1]
Catalyst TBAB (Tetrabutylammonium bromide)The butyl chains provide the correct lipophilicity balance (HLB) to drag the fluorinated phenolate into the organic layer.
Load 5–10 mol%Sufficient for turnover without forming difficult emulsions.[1]

Step-by-Step:

  • Dissolve FTMP (1.0 eq) and the electrophile (e.g., alkyl halide, 1.2 eq) in Toluene.

  • Add TBAB (0.05 eq).[1]

  • Add 30% NaOH (3.0 eq) dropwise with vigorous stirring .

    • Note: Vigorous stirring is non-negotiable.[1] You must maximize the interfacial area.[1]

  • Heat to 50–60°C. The reaction should proceed rapidly (1–4 hours).

  • Workup: Separate layers. The product and FTMP stay in Toluene; the catalyst and salts wash out in water.

Workflow B: Biological Assays (Aqueous Buffers)

The Problem: You are running an enzyme inhibition assay or cell screen. You make a 10 mM stock in DMSO, but when you spike it into the buffer (PBS, pH 7.4), the compound precipitates (crashes out), causing false negatives or erratic data.

The Science: At pH 7.4, FTMP (pKa ~8.0) is largely protonated (neutral) and highly insoluble due to the -OCF₃ group.[1]

Formulation Protocol: The "Co-Solvent Spike"

Do not rely on simple DMSO dilution.[1] Use a surfactant-stabilized system.[1]

Reagents:

  • Stock Solvent: DMSO (anhydrous).[1]

  • Stabilizer: Tween-80 or Pluronic F-127.[1]

  • Buffer: PBS or HEPES (pH 7.4).

Procedure:

  • Prepare 1000x Stock: Dissolve FTMP in DMSO to 10 mM.

  • Prepare Intermediate Dilution (The Critical Step):

    • Mix the DMSO stock 1:10 with a solution of 0.05% Tween-80 in water.[1]

    • Why? This coats the lipophilic -OCF₃ tails with surfactant before they hit the high-salt buffer, preventing immediate aggregation.[1]

  • Final Dilution: Add this intermediate mix to your assay buffer.

    • Final DMSO concentration: < 0.5%.[1]

    • Final FTMP concentration: Desired assay level (e.g., 10 µM).

Mechanistic Visualization: PTC Cycle

The following diagram illustrates how the catalyst shuttles the insoluble fluorinated phenolate into the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Solvent) OH OH- Exchange Ion Exchange Q+ binds Phenolate- OH->Exchange Na Na+ Q_Aq Q+ (Cat) Q_Aq->Exchange Phenolate_Q [Q+][Ph-O-] Exchange->Phenolate_Q Phase Transfer Phenol FTMP (Neutral) Phenol->Exchange Deprotonation Phenolate_Q->Q_Aq Recycle Q+ Product Ph-O-R Phenolate_Q->Product Reaction with R-X Electrophile R-X

Figure 2: Phase Transfer Catalysis cycle.[1] The Q+ (Quaternary Ammonium) encapsulates the fluorinated phenolate, masking its charge and allowing it to enter the organic solvent to react.

Frequently Asked Questions (FAQ)

Q: I see the compound "oiling out" at the bottom of my flask during aqueous workups. What is this? A: This is common with fluorinated phenols.[1] The melting point of FTMP is low (likely <30°C or liquid at RT).[1] When mixed with water, it forms a dense, water-immiscible oil rather than a crystalline solid.[1]

  • Fix: Do not try to filter it. Extract it with DCM or Ethyl Acetate, dry over MgSO₄, and then evaporate.

Q: Can I use Ethanol or Methanol as a solvent? A: Only if you are not doing alkylation with strong electrophiles.[1]

  • Risk:[4] Alcohols are nucleophilic.[1] If you use a strong base (NaH, KOH), you will deprotonate the alcohol and form ethyl/methyl ethers as byproducts.

  • Better Choice: Use Acetonitrile (MeCN) or THF if you need a single-phase polar solvent.[1]

Q: My reaction yield is low using K₂CO₃ in Acetone. Why? A: The -OCF₃ group makes the phenolate less nucleophilic (electron-withdrawing effect), and the potassium salt of fluorinated phenols is often poorly soluble in acetone.

  • Fix: Switch to DMF or DMAc (Dimethylacetamide) and heat to 80°C. These solvents break up the ion pairs, making the phenolate more reactive ("naked anion" effect).

References
  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

    • Supports: Lipophilicity data of -OCF3 vs -CF3 and biological implications.[1]

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195-199.

    • Supports: Fundamental mechanism of PTC for lipophilic anions.[1]

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1]

    • Supports: Hansch

      
       values (-OCF3 = +1.04).[1]
      
  • Leroux, F., et al. (2005).[1] Trifluoromethyl ethers: synthesis and properties. Journal of Fluorine Chemistry, 126(7), 930-957. [1]

    • Supports: Synthetic handling and properties of trifluoromethoxy arenes.[1]

Sources

Optimization

Analytical methods for detecting trace impurities in 2-Fluoro-4-(trifluoromethoxy)phenol

The following technical guide is designed for analytical chemists and process development scientists working with 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 82760-44-5) . It prioritizes field-proven methodologies over gen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and process development scientists working with 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 82760-44-5) . It prioritizes field-proven methodologies over generic advice, focusing on the specific challenges of fluorinated phenol analysis: regioisomer separation, phenolic tailing, and trace quantification.[1][2]

[2]

Current Status: Operational Topic: Trace Impurity Detection & Method Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

2-Fluoro-4-(trifluoromethoxy)phenol is a critical building block for pharmaceuticals and agrochemicals.[2] Its purity is often compromised by regioisomers (e.g., 2-fluoro-5-trifluoromethoxy isomers) and defluorinated by-products originating from the nucleophilic aromatic substitution or fluorination steps in its synthesis.[1][2] Standard C18 HPLC methods frequently fail to resolve these fluorinated isomers due to their nearly identical hydrophobicity.[1][2]

This guide provides troubleshooting workflows and optimized protocols using Fluorinated Stationary Phases (PFP) and Derivatization-GC-MS to overcome these limitations.

Module 1: HPLC Method Development & Troubleshooting

Q1: I am using a standard C18 column, but the regioisomers are co-eluting or showing as a "shoulder" on the main peak. How do I improve resolution?

Diagnosis: Standard C18 phases rely primarily on hydrophobic interactions.[1][2] Since 2-Fluoro-4-(trifluoromethoxy)phenol and its isomers (e.g., 3-fluoro variants) have almost identical logP values, C18 columns lack the selectivity to separate them.[1][2]

Solution: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP phases offer multiple retention mechanisms beyond hydrophobicity:


 interactions, dipole-dipole interactions, and hydrogen bonding.[1][2] The electron-deficient fluorine ring on the PFP ligand interacts strongly with the electron-rich phenolic ring of your analyte.[2] The subtle differences in electron density distribution caused by the position of the fluorine atom on the impurity (ortho vs. meta) create significant selectivity differences on a PFP column.[1]

Recommended Protocol:

  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
    , 
    
    
    
    .[1][2]
  • Mobile Phase A:

    
     Ammonium Formate (pH 3.0).[1][2] Acidic pH is critical to keep the phenol protonated (
    
    
    
    ) and prevent peak broadening.[1]
  • Mobile Phase B: Methanol (MeOH).[1][2] MeOH promotes

    
     interactions better than Acetonitrile in PFP phases.[2]
    
Q2: My phenolic peaks are tailing significantly ( ). Is this a column failure?

Diagnosis: Likely not.[1][2] Phenols are notorious for interacting with active silanol sites on the silica support.[1][2] Even "end-capped" columns can show activity.[1][2] Additionally, if the mobile phase pH is near the analyte's


, the compound exists in a dynamic equilibrium between neutral and ionized states, causing band broadening.[1]

Corrective Actions:

  • Lower the pH: Ensure aqueous buffer is at pH

    
     using Formic Acid or Phosphoric Acid.[1][2] This forces the phenol into its neutral, non-interacting state.[1][2]
    
  • Increase Ionic Strength: If using simple water/acid, switch to

    
     buffer (e.g., Phosphate or Formate) to mask silanol interactions.[1][2]
    
  • Temperature: Increase column temperature to

    
     to improve mass transfer kinetics.
    

Module 2: GC-MS & Impurity Identification[2]

Q3: I see multiple small peaks in GC-MS, but they disappear or merge when I run the sample again. Is the compound thermally unstable?

Diagnosis: Free phenols are prone to hydrogen bonding with the glass liner and column stationary phase, leading to adsorption and "ghost peaks."[1] Furthermore, the trifluoromethoxy group can be labile at high injector temperatures (


), potentially releasing 

radicals or HF.[1][2]

Solution: Derivatization via Silylation. You must block the hydroxyl group to increase volatility and thermal stability.[1]

Protocol: BSTFA Derivatization

  • Preparation: Dissolve

    
     sample in 
    
    
    
    Anhydrous Acetonitrile.
  • Reagent: Add

    
     BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
    
  • Reaction: Incubate at

    
     for 30 minutes.
    
  • Analysis: Inject

    
     (Split 1:20).
    
    • Result: The TMS-ether derivative will elute as a sharp, symmetrical peak, and the mass spectrum will show a characteristic

      
       shift (Molecular weight + TMS group).[1][2]
      
Q4: How do I distinguish the 2-Fluoro-4-(trifluoromethoxy)phenol from the 2-Fluoro-5-(trifluoromethoxy)phenol impurity by MS?

Diagnosis: Isomers often produce identical molecular ions (


) and very similar fragmentation patterns in Electron Impact (EI) ionization.[1][2]

Strategy:

  • Look for Ortho-Effects: The 2-Fluoro isomer (ortho-substitution) often shows a distinct loss of HF (

    
    ) or interaction between the fluorine and the TMS group.[2]
    
  • Use Retention Indices (RI): On a non-polar column (e.g., DB-5MS), the ortho-fluorophenol typically elutes before the meta- or para-isomers due to intramolecular hydrogen bonding (if underivatized) or shielding effects (if derivatized).[1][2]

  • Orthogonal Validation: Use

    
     NMR. The chemical shift of the aromatic fluorine is highly sensitive to position.[1]
    
    • 2-Fluoro-4-(trifluoromethoxy):

      
       ppm (aromatic F), 
      
      
      
      ppm (
      
      
      ).[1][2]
    • Impurity (e.g., 3-Fluoro): Shift will vary by

      
       ppm.[1][2]
      

Experimental Protocols

Protocol A: High-Resolution HPLC Method (PFP Phase)

Designed for separating regioisomers and trace phenol impurities.[1][2]

ParameterSettingNote
Column Fluorophenyl (PFP),

Superior selectivity for halogenated aromatics [1].[1][2]
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte in neutral form.[1][2]
Mobile Phase B MethanolEnhances

selectivity.[1][2]
Gradient 0-2 min: 30% B; 2-15 min: 30%

80% B
Shallow gradient for isomer resolution.
Flow Rate 1.0 mL/min
Detection UV @ 270 nmMax absorbance for fluorinated phenols.[1][2]
Temperature

Reduces viscosity and backpressure.[1][2]
Protocol B: GC-MS Impurity Profiling (Silylated)

Designed for mass balance and identification of volatile by-products.[1][2]

ParameterSettingNote
Inlet Split 1:20 @

Avoid higher temps to prevent

degradation.
Column 5% Phenyl-arylene (e.g., DB-5MS),

Standard general purpose phase.[1][2]
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.[1][2]
Oven

(1 min)




(5 min)
Fast ramp prevents peak broadening.[1][2]
MS Source

, EI (70 eV)
Standard ionization.[1][2]
Monitor Ions SIM: 268 (Target-TMS), 73 (TMS), 69 (

)
Target

268 corresponds to derivatized parent [2].[1][2]

Visualizations & Logic Maps[1]

Diagram 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the appropriate analytical technique based on the specific impurity challenge encountered.

MethodSelection Start Start: Impurity Analysis Problem Identify Primary Challenge Start->Problem Isomers Regioisomer Separation (e.g. 2-F vs 3-F) Problem->Isomers Co-eluting peaks Volatiles Volatile/Unknowns Identification Problem->Volatiles Unknown structure Quant Routine Purity Quantification Problem->Quant QC Release HPLC_PFP HPLC: PFP Column (Fluorinated Phase) Isomers->HPLC_PFP High Selectivity Required GC_Deriv GC-MS + BSTFA (Silylation) Volatiles->GC_Deriv Thermal Stability Required HPLC_C18 HPLC: C18 Column (Standard) Quant->HPLC_C18 If isomers resolved Quant->HPLC_PFP If isomers present Action_Acid Add 0.1% Formic Acid (Prevent Tailing) HPLC_PFP->Action_Acid GC_Direct GC-FID/MS (Direct Injection) GC_Direct->GC_Deriv If tailing observed

[1][2]

Diagram 2: Impurity Origin & Detection Workflow

Caption: Tracing impurities from synthesis to detection, highlighting the specific analytical method required for each byproduct class.

ImpurityFlow Precursor Precursor: Fluorophenol / Phenol Reaction Synthesis: Trifluoromethoxylation Precursor->Reaction Product Target: 2-Fluoro-4-(OCF3)phenol Reaction->Product Imp_Isomer Impurity A: Positional Isomers Reaction->Imp_Isomer Regio-selectivity failure Imp_Start Impurity B: Unreacted Phenol Reaction->Imp_Start Incomplete Rxn Imp_Heavy Impurity C: Poly-fluorinated Oligomers Reaction->Imp_Heavy Side Rxn Method_PFP HPLC-UV (PFP) Separates Isomers Imp_Isomer->Method_PFP Method_GC GC-MS (TMS) Identifies Phenols Imp_Start->Method_GC Imp_Heavy->Method_GC

References

  • Fluorinated HPLC Phases: Looking Beyond C18. LCGC International. Explains the mechanism of PFP phases for separating positional isomers of phenols and halogenated aromatics.

  • Analysis of Phenolic Compounds by GC-MS. MDPI. Details the silylation (TMS) derivatization protocols (BSTFA/MSTFA) essential for stabilizing phenolic compounds for mass spectrometry. [1][2]

  • 2-Fluoro-4-(trifluoromethoxy)phenol Compound Summary. PubChem. Provides chemical and physical property data (CAS 82760-44-5) used to determine solubility and pKa for method development.[1][2] [1][2]

  • HPLC Separation of Fluorinated Isomers. ResearchGate. Discusses the specific utility of pentafluorophenyl columns in resolving fluorinated positional isomers.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2-Fluoro-4-(trifluoromethoxy)phenol and Other Fluorinated Phenols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence a compound's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed comparative analysis of the reactivity of 2-Fluoro-4-(trifluoromethoxy)phenol against a selection of other fluorinated phenols: 4-fluorophenol, 2,4-difluorophenol, and the highly fluorinated pentafluorophenol.

This analysis is centered on three fundamental chemical transformations crucial for drug development and molecular synthesis: Williamson ether synthesis, Fischer esterification, and the Suzuki-Miyaura cross-coupling reaction. By examining the performance of these phenols in these distinct reaction classes, we aim to provide a comprehensive understanding of their relative reactivities, guided by the electronic effects of their fluorine and trifluoromethoxy substituents.

The Impact of Fluorine Substitution on Phenolic Acidity: A Reactivity Primer

The reactivity of a phenol in many chemical transformations is intrinsically linked to the acidity of its hydroxyl proton, quantified by its pKa value. The presence of electron-withdrawing fluorine atoms on the aromatic ring significantly influences this acidity. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which stabilizes the resulting phenoxide anion and thus increases the acidity (lowers the pKa). However, fluorine also possesses a lone pair of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M). The net effect on acidity depends on the position and number of fluorine substituents.

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent, primarily through its strong inductive effect. Unlike a methoxy group, the oxygen's lone pairs in the trifluoromethoxy group are significantly withdrawn by the three fluorine atoms, diminishing their ability to donate into the aromatic ring via resonance.

Table 1: A Comparative Overview of the pKa Values of Selected Fluorinated Phenols

CompoundStructurepKa
PhenolC₆H₅OH~10.0
4-Fluorophenol4-FC₆H₄OH9.9[1][2]
2,4-Difluorophenol2,4-F₂C₆H₃OH~8.7 (estimated)
2-Fluoro-4-(trifluoromethoxy)phenol2-F-4-(OCF₃)C₆H₃OHNo experimental data found. Predicted to be significantly lower than phenol.
PentafluorophenolC₆F₅OH5.5[3]
4-(Trifluoromethoxy)phenol4-(OCF₃)C₆H₄OH9.50 (computationally predicted)[4]

The trend in pKa values clearly demonstrates the acidifying effect of fluorine substitution. The increasing number of fluorine atoms in pentafluorophenol leads to a dramatic increase in acidity compared to phenol. The trifluoromethoxy group also contributes to increased acidity, as seen in the computationally predicted pKa of 4-(trifluoromethoxy)phenol.[4] For 2-Fluoro-4-(trifluoromethoxy)phenol, the combined electron-withdrawing effects of both the ortho-fluoro and para-trifluoromethoxy substituents are expected to render it a significantly more acidic phenol than phenol itself.

Comparative Reactivity in Key Organic Transformations

To provide a practical comparison, we will now examine the expected relative reactivities of these phenols in three common and important reaction types.

Williamson Ether Synthesis: Nucleophilicity of the Phenoxide

The Williamson ether synthesis is a classic and widely used method for forming ethers, proceeding via an Sₙ2 reaction between an alkoxide and an alkyl halide.[5] The reactivity of the phenol in this reaction is primarily governed by the nucleophilicity of the corresponding phenoxide anion.

Experimental Protocol: Comparative Williamson Ether Synthesis

A standardized protocol to compare the reactivity of the different fluorinated phenols would involve the following steps:

  • Deprotonation: In separate, parallel reactions, equimolar amounts of each phenol (2-Fluoro-4-(trifluoromethoxy)phenol, 4-fluorophenol, 2,4-difluorophenol, and pentafluorophenol) are deprotonated using a slight excess (e.g., 1.1 equivalents) of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) at 0 °C.

  • Alkylation: To each reaction mixture, an equimolar amount of a reactive alkyl halide, such as benzyl bromide, is added simultaneously.

  • Monitoring: The progress of each reaction is monitored over time by taking aliquots and analyzing them by a suitable technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate of formation of the corresponding ether product.

  • Work-up and Isolation: After a set reaction time (e.g., 24 hours), the reactions are quenched with water and the products are extracted with an organic solvent. The organic layers are then washed, dried, and concentrated. The yield of the ether product for each reaction is determined.

Expected Reactivity Trend and Rationale:

The nucleophilicity of the phenoxide is inversely related to its stability. A more stable phenoxide, resulting from a more acidic phenol, will be a weaker nucleophile. Therefore, the expected order of reactivity in the Williamson ether synthesis is:

4-Fluorophenol > 2,4-Difluorophenol > 2-Fluoro-4-(trifluoromethoxy)phenol > Pentafluorophenol

  • Pentafluorophenol , being the most acidic, will form the most stable and least nucleophilic phenoxide, leading to the slowest reaction rate.

  • 2-Fluoro-4-(trifluoromethoxy)phenol is expected to be significantly less reactive than simpler fluorinated phenols due to the strong electron-withdrawing nature of both the fluoro and trifluoromethoxy groups, which stabilize the phenoxide anion.

  • 4-Fluorophenol , being the least acidic among the fluorinated phenols in this comparison, will form the most nucleophilic phenoxide and is expected to react the fastest.

Caption: Expected reactivity trend in Williamson ether synthesis.

Fischer Esterification: Reactivity of the Hydroxyl Group

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol (in this case, the phenol) to form an ester.[6] The reactivity of the phenol in this equilibrium-driven process is influenced by the nucleophilicity of the hydroxyl oxygen and steric hindrance around it.

Experimental Protocol: Comparative Fischer Esterification

A comparative study would entail:

  • Reaction Setup: In separate, parallel reactions, each phenol is reacted with an excess of a carboxylic acid (e.g., 5 equivalents of acetic acid) and a catalytic amount of a strong acid (e.g., 0.1 equivalents of sulfuric acid) in a suitable solvent like toluene.

  • Water Removal: The reactions are heated to reflux with a Dean-Stark apparatus to remove the water formed and drive the equilibrium towards the ester product.

  • Monitoring and Analysis: The reactions are monitored by GC or HPLC to determine the rate of ester formation and the final conversion after a set time.

  • Work-up and Yield Determination: The reactions are cooled, neutralized, and the ester product is isolated and purified. The yield for each reaction is then determined.

Expected Reactivity Trend and Rationale:

The nucleophilicity of the phenolic hydroxyl group is reduced by electron-withdrawing substituents. A more acidic phenol will have a less nucleophilic hydroxyl oxygen. Therefore, the expected order of reactivity in Fischer esterification is:

4-Fluorophenol > 2,4-Difluorophenol > 2-Fluoro-4-(trifluoromethoxy)phenol > Pentafluorophenol

  • Pentafluorophenol , with its highly electron-deficient hydroxyl group, will be the least nucleophilic and thus the least reactive.

  • 2-Fluoro-4-(trifluoromethoxy)phenol will also exhibit low reactivity due to the combined inductive effects of its substituents.

  • 4-Fluorophenol is expected to be the most reactive among the compared fluorinated phenols.

Caption: Expected reactivity trend in Fischer esterification.

Suzuki-Miyaura Cross-Coupling: Activation of the C-O Bond

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4][7] For phenols, this typically requires conversion of the hydroxyl group into a better leaving group, such as a triflate (-OTf) or tosylate (-OTs). The reactivity in the crucial oxidative addition step is influenced by the electronic nature of the aryl ring.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

A comparative study would involve:

  • Activation: Each phenol is first converted to its corresponding triflate derivative by reaction with triflic anhydride in the presence of a base like pyridine.

  • Cross-Coupling: The isolated aryl triflates are then subjected to standardized Suzuki-Miyaura coupling conditions. For example, each aryl triflate is reacted with an equimolar amount of phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).

  • Monitoring and Analysis: The reactions are monitored by GC or HPLC to determine the rate of biaryl product formation.

  • Yield Determination: After a set reaction time, the reactions are worked up, and the yields of the coupled product are determined.

Expected Reactivity Trend and Rationale:

The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the palladium catalyst to the C-O bond of the triflate. Electron-withdrawing groups on the aromatic ring generally accelerate this step by making the aryl group more electrophilic. Therefore, the expected order of reactivity is the reverse of that seen in the previous two reactions:

Pentafluorophenyl triflate > 2-Fluoro-4-(trifluoromethoxy)phenyl triflate > 2,4-Difluorophenyl triflate > 4-Fluorophenyl triflate

  • Pentafluorophenyl triflate , with the most electron-deficient aromatic ring, is expected to undergo the fastest oxidative addition and thus be the most reactive.

  • 2-Fluoro-4-(trifluoromethoxy)phenyl triflate is anticipated to be highly reactive due to the strong combined electron-withdrawing effects of its substituents.

  • 4-Fluorophenyl triflate , with the least electron-withdrawing substitution pattern among the compared compounds, is expected to be the least reactive.

Caption: Expected reactivity trend in Suzuki-Miyaura coupling.

Conclusion

The reactivity of 2-Fluoro-4-(trifluoromethoxy)phenol is a nuanced interplay of the electronic contributions of its fluoro and trifluoromethoxy substituents. Its significantly lowered pKa compared to phenol suggests a reduced nucleophilicity of the corresponding phenoxide and the hydroxyl group. Consequently, in reactions where the phenol acts as a nucleophile, such as the Williamson ether synthesis and Fischer esterification, 2-Fluoro-4-(trifluoromethoxy)phenol is expected to be considerably less reactive than less fluorinated analogues like 4-fluorophenol.

Conversely, in transformations that benefit from an electron-deficient aromatic ring, such as the Suzuki-Miyaura cross-coupling of the derived triflate, 2-Fluoro-4-(trifluoromethoxy)phenol is poised to be a highly reactive substrate. The powerful, combined electron-withdrawing nature of the ortho-fluoro and para-trifluoromethoxy groups activates the C-O bond towards oxidative addition.

This comparative guide underscores the importance of understanding the electronic properties of substituents to predict and control the reactivity of fluorinated phenols. For drug development professionals and synthetic chemists, this knowledge is critical for designing efficient synthetic routes and for the rational design of molecules with desired properties. The choice of a particular fluorinated phenol as a starting material will, therefore, be dictated by the specific chemical transformation being targeted.

References

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6429. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. [Link]

  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211. [Link]

  • Zaragoza, F. (2002). Fischer-Speier Esterification. In Organic Synthesis, Second Edition. Wiley-VCH Verlag GmbH & Co. KGaA.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Braun, T., & Wehmschulte, R. J. (2017). Suzuki–Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]

  • Wikipedia contributors. (2023, December 27). Pentafluorophenol. In Wikipedia, The Free Encyclopedia. [Link]

  • Anderson, A. (2024). Computational Analysis of Trifluoromethoxyphenol: Predicting pKa Using Electrostatic Potential. ScholarWorks. [Link]

  • U.S. Patent No. 4,675,454. (1987).
  • iBonD 2.0. [Link]

  • Ghafuri, H., & Taghvaei-Ganjali, S. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Catalysts, 13(12), 1501. [Link]

  • Zhang, Y., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 932334. [Link]

  • PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. [Link]

  • Sabuzi, F., Conte, V., Galloni, P., & Venanzi, M. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • Braun, T., et al. (2017). Suzuki–Miyaura Couplings of Fluorinated Arenes.
  • PubChem. (n.d.). Pentafluorophenol. [Link]

  • Wang, X., et al. (2020). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Industrial & Engineering Chemistry Research, 59(39), 17265-17274.
  • Kwak, J., et al. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts. Organic Letters, 20(17), 5233-5237.
  • PPD - Protein pKa Database. [Link]

  • Gensch, T., et al. (2021). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 25(3), 546-554.
  • iBonD Database. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Vershilova, S. V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2.
  • IUPAC/Dissociation-Constants. (n.d.). GitHub. [Link]

  • Kumar, A., et al. (2022). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. RSC Advances, 12(21), 13245-13250.
  • Wikipedia contributors. (2024, January 10). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • Patel, S., & Patel, S. (2014). Reaction kinetics of esterification of phenol-cardanol based epoxidized novolac resins and methacrylic acid. International Journal of Plastics Technology, 18(2), 246-258.
  • University of Calgary. (n.d.). Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. [Link]

  • Reddit. (n.d.). How can I improve the yield of my Fischer Esterification?[Link]

  • Zhang, Y., et al. (2022).
  • Schafer, L. L., et al. (2012). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.
  • Vershilova, S. V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2.
  • ChemBK. (n.d.). 4-Fluorophenol. [Link]

  • ChemViews Magazine. (2017). The Most Efficient Way to Find pKa Values.
  • Avdeef, A., & Tsinman, O. (2006). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Pharmaceutical Research, 23(8), 1677-1694.
  • European Patent No. EP0037353A1. (1981).
  • OpenEye Scientific. (n.d.). pKa Database. [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Alkyl Aryl Ether Bond Formation with PhenoFluor. Journal of the American Chemical Society, 133(30), 11482-11484.
  • Cheng, J.-P. (2016). iBonD 2.0-the most comprehensive pKa and BDE database so far.
  • iBonD User Guide. [Link]

  • Domagała, P., et al. (2020). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 25(21), 5029.
  • Shorter, J. (1973). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 38(26), 4524-4527.

Sources

Comparative

Benchmarking the performance of 2-Fluoro-4-(trifluoromethoxy)phenol in specific enzyme assays

Content Type: Technical Comparison Guide Subject: 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 82760-44-5) Audience: Medicinal Chemists, DMPK Scientists, and Lead Discovery Biologists. Executive Summary: The Fluorine-Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 82760-44-5) Audience: Medicinal Chemists, DMPK Scientists, and Lead Discovery Biologists.

Executive Summary: The Fluorine-Scaffold Advantage

In modern Fragment-Based Drug Discovery (FBDD), 2-Fluoro-4-(trifluoromethoxy)phenol (FTMP) represents a "privileged scaffold." Unlike its non-fluorinated or chlorinated analogs, FTMP offers a unique intersection of metabolic robustness and electronic modulation.

This guide benchmarks FTMP against its primary structural competitors: 4-(Trifluoromethoxy)phenol (the parent scaffold) and 2-Chloro-4-(trifluoromethoxy)phenol (the lipophilic alternative). We evaluate performance across three critical pillars: Physicochemical Properties , Metabolic Stability (Microsomal) , and Fragment Binding Efficiency .

Part 1: Physicochemical Benchmarking

Objective: To quantify the "Fluorine Effect" on acidity and lipophilicity, determining the scaffold's suitability as a hydrogen-bond donor in enzyme pockets.

The introduction of an ortho-fluorine atom to the phenol core significantly alters the electronic landscape compared to the parent molecule.

Table 1: Comparative Physicochemical Profile

FeatureFTMP (Target) 4-OCF3-Phenol (Parent)2-Cl-4-OCF3-Phenol (Analog)Implication for Enzyme Assays
Structure 2-F, 4-OCF34-OCF32-Cl, 4-OCF3--
Predicted pKa ~8.1 - 8.4~9.3~7.8 - 8.0FTMP is more acidic than the parent, serving as a stronger H-bond donor in catalytic triads (e.g., Serine Proteases).
cLogP (Lipophilicity) ~2.9~2.7~3.4FTMP maintains lower lipophilicity than the Chloro-analog, reducing non-specific binding noise in assays.
Hammett

(Ortho)
High EWG effectN/AHigh EWG + Steric BulkFluorine withdraws electrons without the steric penalty of Chlorine, allowing tighter pocket fit.
Metabolic Liability LowModerate (Ortho-oxidation)LowFTMP blocks the primary metabolic soft spot (ortho-position).

Key Insight: The ortho-fluorine in FTMP lowers the pKa by ~1 unit compared to the parent. In enzyme assays (specifically kinase hinge binding or protease active sites), this enhances the phenol's ability to act as a proton donor to backbone carbonyls.

Part 2: Metabolic Stability Benchmarking (Microsomal Assay)

Objective: To demonstrate the superior stability of FTMP against Cytochrome P450 (CYP) oxidation compared to non-fluorinated analogs.

The primary failure mode for phenolic fragments is rapid Phase I metabolism (hydroxylation/oxidation) or Phase II conjugation (glucuronidation). FTMP mitigates Phase I oxidation via the Ortho-Fluorine Blockade .

Experimental Protocol: Human Liver Microsome (HLM) Stability

Scope: Comparative intrinsic clearance (


) determination.
  • Preparation:

    • Test compounds (FTMP and analogs) are prepared as 10 mM stock solutions in DMSO.

    • Final assay concentration: 1 µM (ensures first-order kinetics).

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Workflow:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent compound depletion.

Mechanism of Action: The Fluorine Blockade

The following diagram illustrates why FTMP outperforms the parent scaffold. The ortho-fluorine sterically and electronically deactivates the ring position most susceptible to CYP-mediated hydroxylation.

MetabolicPathway Substrate_Parent 4-OCF3-Phenol (Parent Scaffold) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate_Parent->CYP450 High Affinity Substrate_FTMP FTMP (2-Fluoro Analog) Substrate_FTMP->CYP450 Steric/Electronic Repulsion Metabolite_Catechol Catechol Metabolite (Unstable/Toxic) CYP450->Metabolite_Catechol Ortho-Hydroxylation (Rapid Clearance) Stable_Compound Metabolically Stable (Maintains Potency) CYP450->Stable_Compound Oxidation Blocked by 2-Fluoro

Figure 1: Mechanism of metabolic stabilization. The 2-fluoro substituent prevents the formation of catechol intermediates, a common clearance pathway for phenols.

Part 3: Fragment Binding Efficiency (SPR Screening)

Objective: To measure the specific binding affinity (


) and residence time of FTMP against a target protein (e.g., a Kinase or Protease) using Surface Plasmon Resonance (SPR).

Unlike


 assays which require potent inhibition, SPR validates FTMP as a viable starting fragment by measuring direct physical binding.
Experimental Protocol: Biacore™ SPR Assay

Scope: Kinetic characterization of fragment binding.

  • Sensor Chip Preparation:

    • Immobilize target protein (e.g., p38 MAP Kinase) on a CM5 Series S sensor chip via amine coupling.

    • Target Density: Low density (~2000 RU) to minimize mass transport limitations.

  • Sample Preparation:

    • Dilute FTMP in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).

    • Critical Step: DMSO concentration must be matched exactly (typically 1-2%) between running buffer and sample to prevent "bulk refractive index" jumps.

  • Injection Cycle:

    • Concentration Series: 0, 10, 50, 100, 250, 500 µM.

    • Contact time: 60 seconds (Association).

    • Dissociation time: 120 seconds.

    • Flow rate: 30 µL/min.

  • Data Analysis:

    • Solvent correction (DMSO calibration curve).

    • Fit data to a 1:1 Langmuir binding model to extract

      
      , 
      
      
      
      , and
      
      
      .
Screening Workflow Visualization

SPR_Workflow Start Fragment Library (FTMP & Analogs) Prep Sample Prep (DMSO Matching < 1%) Start->Prep Injection Injection over Immobilized Protein Prep->Injection Binding Association Phase (Fast On-Rate Expected) Injection->Binding Flow 30µL/min Wash Dissociation Phase (Measure Residence Time) Binding->Wash Analysis Data Analysis (1:1 Langmuir Fit) Wash->Analysis Decision Ligand Efficiency (LE) Calculation Analysis->Decision Hit Validation Hit Validation Decision->Hit Validation LE > 0.3 Discard Discard Decision->Discard Non-binder / Aggregator

Figure 2: SPR Screening Workflow. Critical attention to DMSO matching is required for fragments like FTMP to distinguish specific binding from solvent effects.

Part 4: Technical Recommendations & Purity

For reproducible assay data, the purity of FTMP is paramount. Commercial grades often contain trace amounts of 4-(trifluoromethoxy)phenol (the defluorinated impurity) or isomeric fluorophenols .

  • Purity Requirement: >98% by HPLC.

  • Impurity Impact: The non-fluorinated impurity has a higher pKa and different metabolic profile. Even 2% contamination can skew

    
     (clearance) data in microsomal assays.
    
  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at -20°C to prevent moisture uptake, which complicates precise weighing for

    
     determination.
    
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

    • Context: Authoritative review on the metabolic stability and pKa modulation provided by fluorine substitutions.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Context: Detailed analysis of the ortho-fluorine effect and the trifluoromethoxy group's role in lipophilicity.
  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragment hits to lead compounds.[1][2][3][4] Nature Reviews Drug Discovery.

    • Context: Establishes the standard protocols for SPR and fragment screening workflows cited in Part 3.
  • PubChem Compound Summary. (n.d.). 4-(Trifluoromethoxy)phenol.[5][6][7]

    • Context: Source for baseline physicochemical properties of the parent scaffold.

Sources

Validation

Interpreting complex 19F NMR spectra of trifluoromethoxy-containing molecules

Title: Decoding the "Super-Halogen": A Comprehensive Guide to Interpreting Complex 19F NMR Spectra of Trifluoromethoxy (OCF3) Motifs Executive Summary The trifluoromethoxy group (–OCF ) is a privileged motif in modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Decoding the "Super-Halogen": A Comprehensive Guide to Interpreting Complex 19F NMR Spectra of Trifluoromethoxy (OCF3) Motifs

Executive Summary

The trifluoromethoxy group (–OCF


) is a privileged motif in modern drug discovery, often termed a "super-halogen" due to its unique ability to enhance lipophilicity and metabolic stability without the steric penalty of a tert-butyl group. However, for the medicinal chemist, the 19F NMR analysis of OCF

presents distinct challenges compared to the ubiquitous trifluoromethyl (–CF

) group. These challenges arise from its electron-rich oxygen linker, which induces unique chemical shift anisotropy (CSA), conformational flexibility, and solvent-dependent shifts.

This guide moves beyond basic spectral assignment. It provides a rigorous, self-validating framework for distinguishing OCF


 from structural congeners, quantifying its presence, and elucidating its 3D conformation in solution.

Part 1: The OCF3 Spectral Signature vs. Alternatives

Correct interpretation begins with understanding where OCF


 resides in the frequency domain relative to its sulfur (SCF

) and carbon (CF

) analogues. The oxygen atom acts as a specific electronic gatekeeper, shielding the fluorine nuclei differently than a direct carbon or sulfur attachment.
Comparative Spectral Characteristics
FeatureTrifluoromethoxy (–OCF

)
Trifluoromethyl (–CF

)
Trifluoromethylthio (–SCF

)
Chemical Shift (

)
-57 to -59 ppm -60 to -65 ppm-40 to -45 ppm

Coupling
~255 - 270 Hz ~270 - 280 Hz~305 - 310 Hz
Electronic Effect Strong

-withdrawing,

-donating
Strong

- and

-withdrawing
Weak

-withdrawing
Relaxation (

)
Medium (1.0 – 3.0 s)Long (2.0 – 5.0 s)Medium (1.0 – 3.0 s)
Solvent Sensitivity High (due to O-lone pairs)LowLow

Critical Insight: The -58 ppm range is diagnostic but not absolute. Ortho-substitution on an aromatic ring can shift the OCF


 signal by up to 2 ppm due to steric compression and changes in the O-C-C-F dihedral angle.

Part 2: Strategic Assignment Workflow

When facing an unknown fluorinated motif or a complex mixture, a linear 1D approach is insufficient. The following workflow integrates decoupling and 2D techniques to validate the assignment.

OCF3_Assignment_Workflow Start Unknown Fluorine Signal (-50 to -70 ppm) Step1 Step 1: 19F{1H} Decoupled NMR (Assess Singlet vs. Multiplet) Start->Step1 Decision1 Is it a Singlet? Step1->Decision1 PathA Yes: Likely Isolated Group (Check Chemical Shift) Decision1->PathA Narrow Line PathB No: Complex Coupling (19F-19F or Heteronuclear) Decision1->PathB Broad/Split Step2 Step 2: 19F-13C HMBC (Confirm Carbon Connectivity) PathA->Step2 PathB->Step2 ResultOCF3 Correlation to Carbinol/Aryl C (~120 ppm, 2J ~ 0 Hz) Step2->ResultOCF3 OCF3 Pattern ResultCF3 Correlation to Quaternary C (Direct attachment) Step2->ResultCF3 CF3 Pattern Step3 Step 3: 19F-1H HOESY (Spatial Proximity) ResultOCF3->Step3 Final Confirm OCF3 Conformation & Ortho-Protons Step3->Final

Figure 1: Logical workflow for distinguishing OCF


 moieties from similar fluorinated groups using multi-nuclear NMR.

Part 3: Advanced Experimental Protocols

To ensure data integrity, especially for patent filings or publication, standard "quick" acquisitions are often inadequate.

Protocol A: Quantitative 19F NMR (qNMR) for OCF3 Purity

Unlike protons, fluorine nuclei in OCF


 groups often have significant Chemical Shift Anisotropy (CSA) contributions to relaxation, but they lack the efficient dipolar relaxation pathways provided by directly attached protons. This leads to longer 

times.

The Protocol:

  • Pulse Sequence: zgig (Inverse gated decoupling). This suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional only to concentration, not cross-relaxation.

  • Spectral Width: Set to ~20 ppm around -58 ppm to maximize digital resolution, or full width if internal standards (e.g.,

    
    -trifluorotoluene at -63 ppm) are used.
    
  • Relaxation Delay (

    
    ): 
    
    • Standard Practice: 1.0 second (Insufficient for OCF

      
      ).
      
    • Correct Practice: Measure

      
       using Inversion Recovery. For OCF
      
      
      
      ,
      
      
      is typically 1.5–3.0 seconds.[1] Set
      
      
      (approx. 15 seconds).
  • Offset (O1): Center exactly on the OCF

    
     signal to minimize off-resonance effects which can distort integration in older probes.
    
Protocol B: 19F-1H HOESY for Conformational Locking

The O-C bond in OCF


 is flexible. In "complex" spectra (e.g., restricted rotation in biaryls), the OCF

group may adopt a specific orientation relative to the aromatic ring. The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment detects through-space interactions.

The Protocol:

  • Pulse Sequence: hoesyph (Phase-sensitive 2D HOESY).

  • Mixing Time (

    
    ):  This is the critical variable.
    
    • Too short (< 100 ms): No signal transfer.

    • Too long (> 800 ms): Spin diffusion obscures specific contacts.

    • Optimal:350 – 500 ms for OCF

      
       to detect ortho-protons (distance ~2.8–3.2 Å).
      
  • Analysis: A cross-peak between the -58 ppm fluorine signal and an aromatic proton indicates the OCF

    
     group is transiently or permanently pointing toward that proton.
    

Part 4: Case Study – The "Complex" Rotational Barrier

In sterically crowded molecules (e.g., ortho-substituted OCF


-benzenes), the rotation around the Ar–O bond can be slow on the NMR timescale at room temperature. This results in significant line broadening or the appearance of distinct rotamers.

Diagnostic Logic: If the OCF


 signal is broad (

Hz) but the sample is pure:
  • Hypothesis: Restricted rotation is averaging two chemical environments.

  • Experiment: Variable Temperature (VT) NMR.

    • Cooling (to -40°C): The broad peak should decoalesce into two distinct sharp peaks (rotamers).

    • Heating (to +50°C): The peak should sharpen into a single singlet as rotation becomes fast.

VT_NMR_Logic Observation Broad OCF3 Signal (-58 ppm, Broad) Heat Heat Sample (+50°C) Observation->Heat Cool Cool Sample (-40°C) Observation->Cool ResultHeat Signal Sharpens (Fast Exchange) Heat->ResultHeat ResultCool Signal Splits (Slow Exchange / Rotamers) Cool->ResultCool Conclusion Confirm Steric Hindrance/Rotational Barrier ResultHeat->Conclusion ResultCool->Conclusion

Figure 2: Variable Temperature (VT) logic for confirming conformational dynamics in sterically hindered OCF


 systems.

References

  • UCSB NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Retrieved from [Link]

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Retrieved from [Link]

  • Combettes, L. E., et al. (2014). 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Linclau, B., et al. (2016). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.[2] Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Predicting and Comparing the Reactivity of Fluorophenol Isomers using Computational Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, understanding the nuanced reactivity of molecular isomers is paramount. The seemingly subtle shift of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the nuanced reactivity of molecular isomers is paramount. The seemingly subtle shift of a single functional group can dramatically alter a compound's biological activity, metabolic stability, and synthetic accessibility. Fluorophenols, common motifs in pharmaceuticals, present an excellent case study. The position of the fluorine atom—ortho, meta, or para—profoundly influences the electron density distribution of the aromatic ring and the acidity of the hydroxyl group, thereby dictating its reactivity in various chemical transformations.

This guide provides an in-depth, practical framework for leveraging computational chemistry to predict and compare the reactivity of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. We will move beyond a mere recitation of steps, delving into the causality behind methodological choices and establishing a self-validating workflow by benchmarking our computational predictions against established experimental data.

The Dichotomy of Fluorine: Inductive vs. Mesomeric Effects

Before embarking on our computational journey, it is crucial to appreciate the dual nature of the fluorine substituent. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that acidifies the phenolic proton and deactivates the aromatic ring towards electrophilic attack. Conversely, as a halogen, it possesses lone pairs of electrons that can be donated to the aromatic π-system through the mesomeric, or resonance, effect (+M). This latter effect is most pronounced when the fluorine is in the ortho or para position. The interplay of these opposing electronic influences is what makes the reactivity of fluorophenol isomers a fascinating and instructive subject for computational investigation.

A Self-Validating Computational Workflow

To ensure the trustworthiness of our predictions, we will employ a workflow that begins with a validation step: the calculation of the acid dissociation constant (pKa) of the fluorophenol isomers. The pKa is a fundamental measure of reactivity, and accurate experimental values are readily available. By demonstrating that our chosen computational model can reproduce these experimental pKa values, we build confidence in its ability to predict other, less easily measured, reactivity parameters.

G cluster_0 Computational Workflow A Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) B pKa Prediction (Thermodynamic Cycle) A->B Optimized Structures C Validation against Experimental pKa B->C Calculated pKa D Reactivity Descriptor Analysis (FMO, NBO) C->D Validated Model E Transition State Search & Activation Energy Calculation (Electrophilic & Nucleophilic Rxns) C->E Validated Model F Comparative Reactivity Assessment D->F Reactivity Indices E->F Activation Energies

Caption: A self-validating computational workflow for predicting fluorophenol reactivity.

Part 1: Foundational Calculations and Validation

Step 1: Geometry Optimization and Frequency Calculations

The first step in any computational analysis is to determine the lowest energy conformation of the molecules of interest. We will perform geometry optimizations for the neutral fluorophenol isomers and their corresponding phenoxide anions using Density Functional Theory (DFT).

Causality of Method Selection: We will employ the B3LYP functional with the 6-311+G(d,p) basis set. B3LYP is a widely used hybrid functional that provides a good balance between accuracy and computational cost for many organic systems. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms to better describe anions and polarization functions (d,p) to allow for more flexibility in the electron distribution.

Experimental Protocol: Gaussian Input for Geometry Optimization

  • %nprocshared=4 and %mem=8GB: Allocate computational resources.

  • %chk=2-fluorophenol_opt.chk: Save the calculation checkpoint file.

  • #p B3LYP/6-311+G(d,p) Opt Freq: Specifies the theory level, geometry optimization (Opt), and subsequent frequency calculation (Freq).

  • 0 1: Charge and spin multiplicity (singlet).

A successful frequency calculation will yield no imaginary frequencies, confirming that the optimized structure is a true minimum on the potential energy surface.

Step 2: pKa Prediction

We will calculate the pKa values using a thermodynamic cycle that relates the gas-phase deprotonation energy to the pKa in solution. This method requires calculations in both the gas phase and in a simulated aqueous environment using a continuum solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).

Experimental Protocol: pKa Calculation

The pKa is calculated using the following equation:

pKa = (ΔG°aq) / (2.303 * RT)

where ΔG°aq is the standard Gibbs free energy change of the deprotonation reaction in water. This is calculated from the Gibbs free energies of the acid, its conjugate base, and the proton in the aqueous phase.

Step 3: Validation Against Experimental Data

We will compare our calculated pKa values to the experimentally determined values.

IsomerExperimental pKa[1]Calculated pKa
2-Fluorophenol8.7[Calculated]
3-Fluorophenol9.3[Calculated]
4-Fluorophenol9.9[Calculated]

A close agreement between the experimental and calculated values will validate our choice of computational methodology.

Part 2: Predicting Reactivity

With a validated computational model, we can now proceed to predict the reactivity of the fluorophenol isomers in more complex scenarios.

Step 4: Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater propensity to accept electrons (electrophilicity).

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture by localizing the electron density into bonds and lone pairs. NBO charges can reveal the most electron-rich and electron-poor sites within a molecule, which are the likely centers of nucleophilic and electrophilic attack, respectively.

Experimental Protocol: Gaussian Input for NBO Analysis

To perform an NBO analysis, add pop=nbo to the route section of your Gaussian input file for a single-point energy calculation on the optimized geometry.

Predicted Reactivity Descriptors

IsomerHOMO Energy (eV)LUMO Energy (eV)NBO Charge on C4
2-Fluorophenol[Calculated][Calculated][Calculated]
3-Fluorophenol[Calculated][Calculated][Calculated]
4-Fluorophenol[Calculated][Calculated][Calculated]
Step 5: Transition State Search and Activation Energy Calculation

To compare the rates of specific reactions, we can calculate the activation energy (Ea) for each isomer. This involves locating the transition state (TS) structure for the reaction. A lower activation energy corresponds to a faster reaction rate. We will consider two representative reactions: electrophilic nitration and nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Gaussian Input for Transition State Search (QST2)

The Opt=(QST2) keyword in Gaussian can be used to find a transition state given the structures of the reactants and products.

A successful transition state calculation will yield exactly one imaginary frequency. The activation energy can then be calculated as the difference in energy between the transition state and the reactants.

Predicted Activation Energies (kcal/mol)

IsomerElectrophilic Nitration (Ea)Nucleophilic Aromatic Substitution (Ea)
2-Fluorophenol[Calculated][Calculated]
3-Fluorophenol[Calculated][Calculated]
4-Fluorophenol[Calculated][Calculated]

Comparative Reactivity Assessment

By integrating the results from our computational workflow, we can now draw a comprehensive comparison of the reactivity of the fluorophenol isomers.

G cluster_ortho 2-Fluorophenol cluster_meta 3-Fluorophenol cluster_para 4-Fluorophenol o_react Highest Acidity (Lowest pKa) o_elec Moderately Deactivated for Electrophilic Attack o_nuc Most Activated for Nucleophilic Attack m_react Intermediate Acidity m_elec Most Deactivated for Electrophilic Attack m_nuc Least Activated for Nucleophilic Attack p_react Lowest Acidity (Highest pKa) p_elec Least Deactivated for Electrophilic Attack p_nuc Moderately Activated for Nucleophilic Attack

Caption: Comparative reactivity profile of fluorophenol isomers.

Acidity: Our pKa calculations, validated by experimental data, are expected to show that 2-fluorophenol is the most acidic, followed by 3-fluorophenol, and then 4-fluorophenol. This is due to the strong inductive effect of the fluorine atom, which is most pronounced at the ortho position, stabilizing the phenoxide anion.

Electrophilic Aromatic Substitution: The -OH group is a strong activating group and an ortho, para-director. The electron-withdrawing fluorine deactivates the ring. For 2- and 4-fluorophenol, the +M effect of fluorine can partially offset the -I effect, making them more reactive than 3-fluorophenol, where only the -I effect is significant at the reaction centers. Our activation energy calculations for nitration are expected to reflect this trend, with 3-fluorophenol having the highest activation barrier.

Nucleophilic Aromatic Substitution: For SNAr reactions, electron-withdrawing groups are activating. Therefore, the fluorophenols are expected to be more reactive than phenol. The position of the fluorine atom will influence which sites are most susceptible to nucleophilic attack. Our computational results for the activation energy of an SNAr reaction will provide a quantitative comparison of the isomers' susceptibility to this type of transformation.

Conclusion

This guide has outlined a robust and self-validating computational workflow for the prediction and comparison of the reactivity of fluorophenol isomers. By anchoring our predictions to experimental pKa values, we establish a foundation of trust in our computational model. The subsequent analysis of frontier molecular orbitals, NBO charges, and activation energies for representative reactions provides a comprehensive and nuanced understanding of how the position of a single fluorine atom can profoundly modulate chemical reactivity. For researchers in drug development and other scientific fields, the ability to rapidly and accurately predict such isomeric differences using computational tools is an invaluable asset in the design and synthesis of novel molecules with desired properties.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

Sources

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